sodium;tridecane-1-sulfonate
Description
Contextualizing Sodium Tridecane-1-Sulfonate within Anionic Surfactant Science
Sodium tridecane-1-sulfonate, with the chemical formula C₁₃H₂₇NaO₃S, is classified as an anionic surfactant. Its molecular structure is key to its function. It possesses a long, hydrophobic tridecyl (C13) carbon chain and a hydrophilic sulfonate (-SO₃⁻) head group, with a sodium ion (Na⁺) as the counterion. This amphiphilic nature, having both water-repelling and water-attracting moieties, is the defining characteristic of a surfactant.
Anionic surfactants are a major class of surfactants, accounting for a significant portion of worldwide production. industrialchemicals.gov.au They are characterized by the negative charge on their hydrophilic head group when dissolved in water. This class includes a wide variety of compounds such as alkylbenzene sulfonates, alkyl sulfates, and soaps. researchgate.net The linear alkyl chain in sodium tridecane-1-sulfonate places it within the category of linear alkyl sulfonates (LAS).
The properties of sodium tridecane-1-sulfonate, such as its ability to reduce surface tension and form micelles, are central to its function. Micelles are aggregates of surfactant molecules that form in a solution above a certain concentration, known as the critical micelle concentration (CMC). wikipedia.org For sodium tridecane-1-sulfonate, the CMC is estimated to be in the range of 1–5 mM. This property is crucial for applications like emulsification and solubilization of non-polar substances in aqueous solutions. evitachem.com The specific length of the alkyl chain (13 carbons) influences its solubility and surface activity, distinguishing it from other long-chain sulfonates with different chain lengths.
Evolution of Research Perspectives on Long-Chain Sulfonates
The history of long-chain sulfonates as synthetic detergents dates back to the early 20th century. In the 1920s and 1930s, long-chain alcohol sulfonates were developed, followed by the introduction of long-chain alkyl aryl sulfonates in the 1940s. psgcas.ac.in A significant evolution in the research and production of these surfactants occurred in the 1960s with the shift from branched alkylbenzene sulfonates (BAS) to linear alkylbenzene sulfonates (LAS). wikipedia.orgnih.gov This transition was driven by environmental concerns, as the branched structure of BAS was found to be poorly biodegradable, leading to the formation of persistent foam in wastewater systems. wikipedia.org
The move towards linear alkyl chains, such as the one found in sodium tridecane-1-sulfonate, resulted in surfactants with improved biodegradability. scholarsresearchlibrary.com This shift marked a pivotal moment in the development of environmentally safer cleaning products. Research has since continued to focus on optimizing the performance and environmental profile of long-chain sulfonates. This includes studying the effects of alkyl chain length and the position of the sulfonate group on properties like detergency, foaming, and aquatic toxicity. The development of synthetic detergents based on linear alkylbenzene sulfonates, which are more effective in hard water than traditional soaps, was a major advancement in the cleaning industry. psgcas.ac.in
Interdisciplinary Relevance of Surfactant Research for Sodium Tridecane-1-Sulfonate
The unique properties of long-chain sulfonates like sodium tridecane-1-sulfonate have led to their application across a wide range of scientific and industrial fields.
In the detergent industry , linear alkylbenzene sulfonates are a cornerstone of many household and industrial cleaning products due to their excellent cleaning and foaming capabilities. scholarsresearchlibrary.comatamanchemicals.com They are effective at emulsifying and removing oily and greasy soils.
In the field of enhanced oil recovery (EOR) , surfactants are injected into oil reservoirs to reduce the interfacial tension between oil and water, which helps to mobilize and recover trapped oil. researchgate.net Long-chain sulfonates, including petroleum sulfonates, are studied for their potential in these applications, often in combination with other chemicals to optimize performance under reservoir conditions of high temperature and salinity. mdpi.com
In analytical chemistry , sodium tridecane-1-sulfonate and similar compounds are used as ion-pairing reagents in high-performance liquid chromatography (HPLC). scharlab.com In this technique, the surfactant is added to the mobile phase to form neutral ion pairs with charged analytes, which can then be separated on a reversed-phase column. This is particularly useful for the separation of basic and cationic compounds.
Furthermore, the study of such surfactants contributes to a fundamental understanding of colloid and surface science . Research into their micellization behavior, surface tension reduction, and interaction with polymers and other molecules provides valuable insights into self-assembly processes and interfacial phenomena.
Below are interactive data tables summarizing some of the key physicochemical properties of sodium tridecane-1-sulfonate and a close homolog, sodium tetradecane-1-sulfonate, for comparative purposes.
Physicochemical Properties of Sodium Tridecane-1-Sulfonate
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₇NaO₃S | |
| Molecular Weight | 286.41 g/mol | |
| IUPAC Name | sodium;tridecane-1-sulfonate | |
| Estimated Critical Micelle Concentration (CMC) | ~1–5 mM |
Physicochemical Properties of Sodium Tetradecane-1-Sulfonate
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₉NaO₃S | vulcanchem.com |
| Molecular Weight | 300.433 g/mol | vulcanchem.com |
| IUPAC Name | sodium;tetradecane-1-sulfonate | vulcanchem.com |
| Critical Micelle Concentration (CMC) | 0.8 mM | vulcanchem.com |
| Water Solubility (at 25°C) | 25 g/L | vulcanchem.com |
Structure
2D Structure
Properties
IUPAC Name |
sodium;tridecane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACJZDMMUHMEBN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Methodologies for Sodium Tridecane 1 Sulfonate
Established Synthetic Pathways to n-Alkyl Sulfonates
The primary industrial routes to linear n-alkyl sulfonates like sodium tridecane-1-sulfonate involve the direct sulfonation of precursors or nucleophilic substitution reactions. These methods are valued for their reliability and scalability.
A common pathway to alkyl sulfonates involves the sulfation or sulfonation of the corresponding long-chain alcohol. For sodium tridecane-1-sulfonate, the precursor is 1-tridecanol. The process typically involves reacting the alcohol with a strong sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, which introduces the sulfonate group. evitachem.com This is followed by a neutralization step, where the resulting sulfonic acid is treated with a base, commonly sodium hydroxide, to yield the final sodium salt. evitachem.com The reaction conditions, including temperature and pressure, are carefully controlled to prevent unwanted side reactions and ensure high purity of the product. evitachem.com General sulfonation processes can be conducted in batches using stirred tank reactors or through continuous processes, often employing falling film reactors to manage the highly exothermic nature of the reaction and the viscosity increase of the product mixture. chemithon.com
A widely utilized method for preparing sodium n-alkyl sulfonates is the reaction of an alkyl halide with sodium sulfite (B76179) in an aqueous medium. In the case of sodium tridecane-1-sulfonate, the synthesis starts with 1-bromotridecane (B143060). google.com This nucleophilic substitution reaction, known as the Strecker synthesis of sulfonates, proceeds by heating the reactants in a suitable solvent system.
A patented method details the specific steps for producing high-purity sodium n-tridecyl sulfonate. google.com The process involves refluxing 1-bromotridecane with anhydrous sodium sulfite and water for 16 to 24 hours. google.com After the reaction is complete, the water is evaporated under reduced pressure. The resulting solid residue is then crushed and subjected to Soxhlet extraction with absolute ethanol (B145695) to separate the product from unreacted inorganic salts. The crude product obtained from the ethanol extract is further purified by recrystallization, also from absolute ethanol, to yield a final product with a purity exceeding 99.6%. google.com
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 1-Bromotridecane, Anhydrous Sodium Sulfite | Starting materials for sulfonate synthesis. |
| Solvent | Water | Medium for the sulfonation reaction. |
| Catalyst | Tetrapropylammonium Bromide | Phase-transfer catalyst to enhance reaction rate. |
| Reaction Time | 16–24 hours | Ensures the reaction proceeds to completion. |
| Purification | Soxhlet extraction and recrystallization with ethanol | Removes byproducts and unreacted precursors for high purity. |
To improve the efficiency of sulfonate synthesis, catalytic approaches are often employed. In the reaction between 1-bromotridecane and sodium sulfite, the use of a phase-transfer catalyst is crucial for enhancing the reactivity of the alkyl halide. google.com Tetrapropylammonium bromide is used as a catalyst in this process, which facilitates the transfer of the sulfite ion from the aqueous phase to the organic phase where the reaction occurs. google.com This catalytic action significantly shortens the required reaction time and reduces the formation of byproducts. google.com
In other contexts, transition metals have been shown to catalyze sulfonation reactions. For instance, copper has been identified as an efficient catalyst for the Strecker reaction in the synthesis of sodium chloroethyl sulfonate from dichloroethane and sodium sulfite, achieving high yields and making the route more competitive for industrial production. researchgate.net
Advanced Synthetic Modifications and Functionalization
Beyond the synthesis of the basic sodium tridecane-1-sulfonate structure, advanced methodologies allow for the introduction of diverse functionalities and the creation of complex isomers.
The alkyl sulfonate structure can be modified to incorporate other functional groups, leading to compounds with tailored properties. A notable example is the nickel-catalyzed cyanation of unactivated alkyl sulfonates using zinc cyanide. bohrium.com This method provides an efficient route for converting the sulfonate group into a nitrile, thereby introducing a new reactive handle onto the alkyl chain for further chemical transformations. bohrium.com The reaction proceeds through an in-situ generated alkyl iodide intermediate. bohrium.com
Functionalization can also be achieved by starting with unsaturated long-chain molecules. For example, long-chain olefins can undergo hydroboration-isomerization, a process that shifts an internal carbon-carbon double bond to the terminal position. uantwerpen.be This allows for selective functionalization at the end of the alkyl chain. Another approach involves the sulfonation of the C=C double bond in molecules like oleic acid derivatives using sodium bisulfite, which introduces a sulfonate group at an internal position of the fatty acid chain. researchgate.net
The synthesis of non-linear alkyl sulfonates is of significant interest as branching can alter the physicochemical properties of the surfactant. Branched alkylbenzene sulfonates, for example, can be prepared via the Friedel–Crafts alkylation of benzene (B151609) with branched olefins, followed by sulfonation. wikipedia.org
More advanced and sustainable methods utilize renewable resources. A novel bio-based branched alkylbenzene sulfonate was synthesized in a four-step route starting from oleic acid. pku.edu.cn The process involved alkylation, decarboxylation, sulfonation, and neutralization to produce 4-(1-heptadecyl) benzene sodium sulfonate. pku.edu.cn Similarly, secondary alkyl sulfonates can be synthesized through the addition of sodium bisulfite across the double bond of an olefin, such as dodecene, using a radical initiator like azodiisobutyronitrile. tandfonline.com This method directly yields a secondary sulfonate, where the sulfonate group is located at an internal position on the alkyl chain, as opposed to the terminal position in sodium tridecane-1-sulfonate. tandfonline.com These synthetic strategies contribute to the structural diversity of alkyl sulfonate surfactants. pku.edu.cn
Green Chemistry Principles in Sodium Tridecane-1-Sulfonate Synthesis
The application of green chemistry to the production of sodium tridecane-1-sulfonate targets the core stages of its synthesis: the creation of the sulfonate group on the hydrocarbon chain and the sourcing of the tridecane (B166401) precursor itself.
Solvent-Free or Low-Environmental-Impact Synthesis Routes
Traditional sulfonation processes often rely on harsh and corrosive reagents such as oleum (B3057394) and chlorosulfonic acid, which generate significant quantities of acidic waste. amazonaws.com Modern, greener alternatives aim to mitigate these environmental impacts through innovative, low-impact, and solvent-free reaction designs.
One prominent green method is photochemical sulfoxidation . This process reacts a C10-C18 alkane like tridecane directly with sulfur dioxide (SO₂) and oxygen under the influence of UV light. atamankimya.comwikipedia.org A key advantage of this technique is that it can proceed without the need for a solvent or catalyst. atamankimya.com The reaction mechanism is a free-radical chain process initiated by the photochemical cleavage of chlorine, if present, or other initiators. rsc.orgwikipedia.org The resulting alkanesulfonic acid is subsequently neutralized to produce the final sodium salt.
Another significant green approach is solvent-free sulfonation with sulfur trioxide (SO₃) . google.comgoogle.com This method leverages the high reactivity of SO₃ for efficient sulfonation without the need for a solvent medium, thereby simplifying the reactor design and reducing waste. google.comthieme-connect.de The process can be managed through the use of an initiator, which helps to control the reaction and improve selectivity for the desired product. google.com
The use of heterogeneous solid acid catalysts , such as silica (B1680970) sulfuric acid, also represents a move towards greener sulfonation. researchgate.net These catalysts can be easily recovered from the reaction mixture, facilitating simpler product purification and allowing for the catalyst to be reused, which aligns with the green chemistry principles of waste reduction and atom economy. researchgate.net
Table 1: Comparison of Greener Sulfonation Methods for Alkanes
| Method | Reagents | Conditions | Key Advantages |
| Photochemical Sulfoxidation | Alkane, SO₂, O₂ | UV irradiation, Solvent-free | Avoids the use of corrosive acids and can be performed with gaseous reagents. atamankimya.comwikipedia.org |
| Solvent-free SO₃ Sulfonation | Alkane, SO₃, Initiator | Solvent-free, Controlled reaction | Utilizes the high efficiency of SO₃ and significantly reduces waste streams. google.comgoogle.com |
| Heterogeneous Catalysis | Alkane, Sulfonating agent | Solid acid catalyst | Enables easy separation and potential reuse of the catalyst, simplifying the purification process. researchgate.net |
Utilization of Renewable Feedstocks for Tridecane Precursors
A fundamental tenet of green chemistry is the transition from finite petrochemical feedstocks to renewable, bio-based sources. acs.org The thirteen-carbon (C13) alkyl chain of sodium tridecane-1-sulfonate can be sourced from various renewable materials through innovative chemical and biotechnological pathways. adebiotech.org
A primary route to bio-based C13 precursors is through the chemical processing of vegetable oils . osti.govmdpi.com Erucic acid, a C22 fatty acid abundant in crambe and rapeseed oils, can be transformed into brassylic acid, a C13 dicarboxylic acid, via oxidative cleavage. osti.gov Brassylic acid can then serve as a versatile platform chemical for the synthesis of 1,13-tridecane diamine and, by extension, tridecane itself. osti.gov
Biotechnological production offers another promising avenue. Fermentation processes using specific strains of yeast, such as Pichia farinosa, have been demonstrated to convert tridecane into brassylic acid. google.com While this particular process consumes tridecane, it highlights the potential of microbial systems to be engineered to produce C13 compounds from more fundamental renewable feedstocks like sugars and glycerol. researchgate.net
Furthermore, the hydrodeoxygenation of fatty acids is a well-established technique for producing alkanes for biofuels and chemicals. By selecting plant oils rich in specific fatty acids, it is possible to produce tridecane. For example, the hydrodeoxygenation of myristic acid (C14) can yield tridecane.
Table 2: Renewable Feedstock Pathways for C13 Precursors
| Feedstock Source | Precursor Compound | Key Conversion Process | Resulting C13 Compound |
| Crambe Oil, Rapeseed Oil | Erucic Acid (C22) | Oxidative Cleavage | Brassylic Acid (C13 dicarboxylic acid) osti.gov |
| Sugars, Glycerol | Carbohydrates | Fermentation (Microbial) | Brassylic Acid / Tridecane derivatives google.comresearchgate.net |
| Vegetable Oils | Fatty Acids (e.g., Myristic Acid) | Hydrodeoxygenation | Tridecane |
Colloidal and Interfacial Science of Sodium Tridecane 1 Sulfonate
Micellization and Aggregate Formation in Aqueous Media
Sodium tridecane-1-sulfonate, as an amphiphilic molecule, possesses a dual nature, having both a hydrophobic tridecyl tail and a hydrophilic sulfonate head group. This structure drives the formation of micelles in aqueous environments to minimize the unfavorable contact between the hydrophobic chains and water.
Several experimental techniques are employed to determine the CMC of surfactants by monitoring a distinct change in a physical property of the solution as a function of surfactant concentration. The concentration at which this abrupt change occurs is taken as the CMC.
Surface Tension: The surface tension of a surfactant solution decreases as the concentration increases because the surfactant molecules adsorb at the air-water interface. Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration. This is a primary and widely used method for CMC determination jsirjournal.comuniba.sk.
Conductivity: For ionic surfactants like sodium tridecane-1-sulfonate, the conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the dissociated surfactant monomers. Above the CMC, the rate of increase in conductivity lessens. This is because the newly formed micelles are larger and less mobile charge carriers, and they also bind some of the counterions, reducing the total number of effective charge carriers. The break in the plot of conductivity versus concentration indicates the CMC jsirjournal.comuniba.sk.
Spectroscopic Probes: This method utilizes fluorescent or UV-Vis active probe molecules that are sensitive to their microenvironment. Probes like pyrene (B120774) or aniline (B41778) are often used. These probes preferentially partition into the hydrophobic core of the micelles once they are formed. This change in the probe's environment leads to a noticeable shift in its fluorescence or absorption spectrum. By monitoring this spectral change as a function of surfactant concentration, the CMC can be determined from the point at which the change begins to occur.
The critical micelle concentration of ionic surfactants typically exhibits a U-shaped dependence on temperature scialert.net. Initially, an increase in temperature often leads to a decrease in the CMC. This is attributed to the decreased hydration of the hydrophilic head group and an increase in the hydrophobic effect, both of which favor micellization. However, beyond a certain temperature (the critical micellization temperature), a further increase in temperature can disrupt the structured water molecules around the hydrophobic tails, making the transfer of the tail from the aqueous environment to the micelle core less favorable, which in turn leads to an increase in the CMC scialert.netbiotech-asia.org. For many ionic surfactants, the minimum in the CMC-temperature curve is often observed around 25-30 °C.
While specific data for sodium tridecane-1-sulfonate is not available, the general trend for anionic surfactants can be illustrated with data for sodium dodecyl sulfate (B86663) (SDS), a closely related homolog.
Table 1: Illustrative Influence of Temperature on the CMC of Sodium Dodecyl Sulfate (SDS)
| Temperature (°C) | CMC (mM) |
|---|---|
| 15 | 8.6 |
| 25 | 8.2 |
| 35 | 8.0 |
| 45 | 8.3 |
Note: This data is for illustrative purposes for a homologous surfactant and does not represent sodium tridecane-1-sulfonate.
The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an ionic surfactant generally leads to a decrease in the CMC put.ac.iriosrjournals.org. The added salt increases the concentration of counterions (Na+ in this case) in the solution. These counterions can screen the electrostatic repulsion between the charged head groups of the surfactant molecules at the micelle surface. This reduction in repulsion allows the surfactant molecules to aggregate more easily, thus lowering the concentration required for micelle formation. The magnitude of the CMC decrease is typically more pronounced with increasing electrolyte concentration.
The relationship between the CMC of an ionic surfactant and the total counterion concentration (from the surfactant and the added electrolyte) can often be described by the following linear equation:
log(CMC) = A - B log(Ct)
where A and B are constants for a given surfactant and temperature, and Ct is the total counterion concentration.
Table 2: Illustrative Effect of NaCl Concentration on the CMC of an Anionic Surfactant
| NaCl Concentration (mM) | CMC (mM) |
|---|---|
| 0 | 8.2 |
| 10 | 5.5 |
| 50 | 2.6 |
| 100 | 1.5 |
Note: This data is for illustrative purposes and does not represent sodium tridecane-1-sulfonate.
Above the critical micelle concentration, sodium tridecane-1-sulfonate molecules aggregate to form micelles. In dilute aqueous solutions, these micelles are generally considered to be spherical. The hydrophobic tridecyl chains form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic sulfonate head groups are located at the micelle-water interface, exposed to the aqueous phase.
The shape and size of the micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. At higher concentrations or in the presence of added salt, which screens the head group repulsions, spherical micelles may grow and transition to other morphologies, such as cylindrical or rod-like micelles.
The aggregation number (Nagg) is a key parameter that describes the average number of surfactant molecules present in a single micelle. This number provides insight into the size and packing of the surfactant molecules within the micelle.
Several techniques can be used to determine the aggregation number:
Fluorescence Quenching: This is a common and powerful method. It involves using a fluorescent probe that is solubilized in the micelles and a quencher molecule that can deactivate the fluorescence of the probe upon encounter. By analyzing the fluorescence decay kinetics as a function of the quencher concentration, the aggregation number can be calculated.
Light Scattering Techniques: Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are also used. SLS measures the time-averaged intensity of scattered light to determine the molar mass of the micelles, from which the aggregation number can be derived if the molar mass of the surfactant monomer is known. DLS measures the fluctuations in scattered light intensity to determine the hydrodynamic radius of the micelles, which can be related to the aggregation number.
Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS): These techniques provide detailed information about the size, shape, and internal structure of the micelles, from which the aggregation number can be accurately determined.
The aggregation number is not a fixed value and can be influenced by the same factors that affect the CMC and micelle morphology. For instance, an increase in the alkyl chain length of the surfactant generally leads to a larger aggregation number. The addition of electrolytes can also increase the aggregation number by reducing the electrostatic repulsion between the head groups, allowing for a more compact packing of the surfactant molecules in the micelle.
Micelle Structure and Morphology
Micellar Shape and Size Characterization (e.g., spherical, ellipsoidal, rod-like)
In aqueous solutions, once the concentration of sodium tridecane-1-sulfonate surpasses its critical micelle concentration (CMC), the surfactant monomers self-assemble into aggregates known as micelles. The shape and size of these micelles are governed by the molecular geometry of the surfactant and the surrounding solution conditions such as temperature, pressure, and electrolyte concentration.
Dynamic Behavior of Micelles and Self-Assembly Kinetics
The self-assembly of surfactant molecules into micelles is a dynamic equilibrium process. Micelles are not static structures; they are constantly breaking down and reforming, and individual surfactant monomers are continuously exchanged between the micelles and the bulk solution.
Two primary relaxation processes describe micellar kinetics. The first is a fast process, involving the rapid exchange of single surfactant molecules (monomers) between a micelle and the surrounding solution. The second is a slower process related to the formation and dissolution of entire micelles. The kinetics of these processes are crucial for applications where rapid changes in interfacial properties are required. For instance, the rate of micelle formation can affect the efficiency of detergents and emulsifiers. The study of these dynamics often involves specialized techniques such as stopped-flow, temperature-jump, or pressure-jump experiments. Detailed kinetic data for the self-assembly of sodium tridecane-1-sulfonate are not specified in the available scientific literature.
Thermodynamics of Micellization
The formation of micelles is a spontaneous process driven by thermodynamics, primarily the hydrophobic effect. The thermodynamic favorability of micellization is quantified by parameters such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.
Standard Gibbs Free Energy of Micellization
The standard Gibbs free energy of micellization indicates the spontaneity of the micelle formation process. A negative value for ΔG°mic signifies that micellization is spontaneous. For anionic surfactants, ΔG°mic can be calculated from the critical micelle concentration (CMC) using the following equation:
ΔG°mic = RT(ln CMC)
Where R is the gas constant and T is the absolute temperature. While specific values for sodium tridecane-1-sulfonate are not provided in the literature, for similar secondary alkyl sulfonates, the micellization process has been shown to be spontaneous tandfonline.com. The CMC is a key property, and for sodium tridecane-1-sulfonate, it has been cataloged in databases of surfactant properties, although the specific thermodynamic parameters derived from it are not detailed archive.orgnist.gov.
Enthalpy and Entropy Contributions to Micellization
The micellization process is governed by a balance between enthalpy and entropy changes. The enthalpy of micellization (ΔH°mic) can be determined experimentally by measuring the change in CMC with temperature or directly via calorimetry. The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
Below is a table summarizing the expected thermodynamic parameters for the micellization of a typical anionic surfactant like sodium tridecane-1-sulfonate.
| Thermodynamic Parameter | Symbol | Expected Sign/Value | Driving Factor |
| Standard Gibbs Free Energy | ΔG°mic | Negative | Spontaneity of micellization |
| Standard Enthalpy | ΔH°mic | Can be small and positive or negative | Energetic changes upon aggregation |
| Standard Entropy | ΔS°mic | Positive | Hydrophobic effect; release of structured water |
Adsorption at Interfaces
A fundamental property of surfactants is their tendency to adsorb at interfaces, such as the boundary between air and water or oil and water. This adsorption alters the interfacial properties, most notably by reducing the interfacial tension.
Adsorption at Air-Water and Oil-Water Interfaces
At an air-water interface, sodium tridecane-1-sulfonate molecules orient themselves with their hydrophobic tridecane (B166401) tails directed towards the air phase and their hydrophilic sulfonate heads remaining in the water. Similarly, at an oil-water interface, the hydrophobic tails penetrate the oil phase while the hydrophilic heads stay in the aqueous phase. This molecular arrangement disrupts the cohesive energy at the interface, leading to a reduction in interfacial tension.
The effectiveness of a surfactant is often judged by its ability to lower surface or interfacial tension. The concentration of surfactant at the interface increases until it reaches a maximum packing, at which point the interfacial tension is minimized, and micelles begin to form in the bulk solution (at the CMC). The greater the tendency for the surfactant to adsorb at an interface, the more surface-active it is considered, which generally corresponds to a lower CMC value archive.org. While the general behavior of alkyl sulfonates at interfaces is well-established, specific quantitative data on the adsorption isotherms, area per molecule at the interface, and the precise reduction in interfacial tension for sodium tridecane-1-sulfonate are not available in the reviewed sources.
Adsorption at Solid-Liquid Interfaces
The adsorption of sodium tridecane-1-sulfonate onto mineral surfaces is critical in applications like enhanced oil recovery and mineral flotation. The nature of this adsorption depends heavily on the mineral type.
Carbonate Surfaces (e.g., Calcite, Dolomite): Carbonate reservoirs are often positively charged, especially under neutral to acidic pH conditions. mdpi.com Anionic surfactants like sodium tridecane-1-sulfonate can adsorb onto these surfaces primarily through electrostatic attraction between the negatively charged sulfonate head group and the positive sites (e.g., Ca²⁺) on the mineral lattice. rice.edu
Silicate Surfaces (e.g., Quartz, Clays): Silicate or sandstone surfaces are typically negatively charged at neutral or alkaline pH, which is common in reservoir conditions. tudelft.nl Consequently, there is an electrostatic repulsion between the mineral surface and the anionic sulfonate head group. Adsorption under these conditions is less favorable but can still occur through other mechanisms, such as hydrophobic interactions between the surfactant tails and any non-polar parts of the surface, or via ion bridging, where divalent cations (like Ca²⁺) present in the solution can act as a bridge between the negatively charged surface and the negatively charged surfactant head. rice.edu
The interplay between surface charge and the ionic strength of the aqueous solution significantly governs surfactant adsorption.
Surface Charge: The pH of the solution determines the surface charge of minerals. tudelft.nl For a positively charged surface (e.g., calcite at pH < 9), adsorption of anionic surfactants is driven by strong electrostatic attraction. rice.edu For a negatively charged surface (e.g., silica (B1680970) at pH > 3), adsorption is hindered by electrostatic repulsion. tudelft.nl
Ionic Strength: Increasing the ionic strength (i.e., salt concentration) of the solution can have a dual effect. On one hand, the added cations can screen the electrostatic repulsion between the anionic surfactant head groups, allowing for more dense packing on the surface. researchgate.net On the other hand, for negatively charged surfaces, cations can adsorb onto the surface, reducing the negative charge and thereby lowering the electrostatic barrier for the adsorption of anionic surfactants. rsc.orgresearchgate.net However, excessively high ionic strength can lead to surfactant precipitation, especially with divalent cations, which would reduce its effectiveness. researchgate.net
The kinetics of adsorption describe the rate at which surfactant molecules are adsorbed onto a solid surface from the bulk solution. The process is generally governed by several steps, including the transport of monomers to the interface and the attachment to the surface itself. tudelft.nl Adsorption kinetic data is often fitted to models like the pseudo-first-order and pseudo-second-order models to determine the rate-controlling steps.
Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of available adsorption sites.
Pseudo-Second-Order Model: Assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net This model is frequently found to best describe surfactant adsorption processes. researchgate.net
The table below presents sample kinetic parameters for the adsorption of an anionic surfactant (SLS) on activated carbon, which was found to follow a pseudo-second-order model.
| Kinetic Model | Rate Constant (k₂) | Unit | Correlation Coefficient (R²) |
|---|---|---|---|
| Pseudo-Second-Order | 2.23 x 10⁻³ | g mg⁻¹ hour⁻¹ | >0.99 |
Wettability Alteration Mechanisms
Wettability describes the preference of a solid surface for one fluid over another immiscible fluid (e.g., water vs. oil). Sodium tridecane-1-sulfonate can alter the wettability of a mineral surface, a crucial mechanism in processes like enhanced oil recovery from oil-wet reservoirs. researchgate.netmdpi.com An oil-wet rock preferentially adheres to oil, which traps a significant amount of oil in the reservoir pores. By altering the wettability towards a more water-wet state, oil can be more easily displaced by water.
The primary mechanism for wettability alteration by an anionic surfactant on a positively charged, oil-wet carbonate surface is as follows:
Adsorption: The anionic surfactant adsorbs onto the positively charged carbonate surface via electrostatic attraction. mdpi.com The hydrophobic tails are oriented away from the surface.
Ion-Pairing: If the surface is coated with adsorbed organic components from crude oil (which are often acidic and negatively charged), the surfactant's hydrophobic tail can interact with the hydrophobic part of the adsorbed oil components, while its anionic head group can form an ion pair with positive sites on the rock surface not covered by oil. mdpi.com
Surface Cleaning/Desorption: The adsorbed surfactant layer can effectively "lift off" or desorb the oily components from the rock surface. The surfactant molecules can form a new layer on the rock with their hydrophilic heads facing the water, rendering the surface more water-wet. mdpi.com This process is driven by the reduction of interfacial energy. researchgate.net
For negatively charged surfaces like sandstone, the mechanism is more complex. Wettability alteration may occur if divalent cations are present to mediate the adsorption of the anionic surfactant, or through hydrophobic interactions if the surface has become oil-wet due to the adsorption of non-polar oil components. mdpi.com
Interactions with Macromolecules and Complex Systems
Polymer-Surfactant Interactions
The association of surfactants with polymers in aqueous solutions is a well-documented phenomenon utilized in numerous applications, from cosmetics to enhanced oil recovery, to control solution rheology and interfacial properties. nih.govmdpi.com The interaction between an anionic surfactant like sodium;tridecane-1-sulfonate and a polymer depends heavily on the nature of both components. mdpi.com
The binding of this compound to polymers is primarily governed by two types of forces: electrostatic and hydrophobic interactions. mdpi.commdpi.com
Electrostatic Interactions : These are the dominant forces when the polymer and surfactant are oppositely charged. mdpi.comwpmucdn.com For instance, an anionic surfactant like this compound would strongly attract a cationic polymer (a polyelectrolyte). This powerful attraction leads to the formation of complexes at very low surfactant concentrations. wpmucdn.com Conversely, if the polymer is also anionic (e.g., sodium carboxymethyl cellulose), electrostatic repulsion will occur, generally leading to weaker interactions unless other factors come into play. nih.gov
Hydrophobic Interactions : This mechanism is key when the polymer is non-ionic (e.g., polyvinylpyrrolidone) or when electrostatic forces are screened, for example, by the addition of salt. mdpi.commdpi.com The hydrophobic alkyl tail of the this compound molecule seeks to minimize its contact with water and can associate with hydrophobic regions on the polymer chain. mdpi.com This interaction is the primary driver for binding between anionic surfactants and non-ionic polymers. mdpi.com
The interaction between this compound and a polymer leads to the formation of polymer-surfactant complexes (PSCs). buffalo.edu This process typically begins when the surfactant concentration reaches a threshold known as the critical aggregation concentration (CAC). researchgate.net The formation of these complexes can be envisioned as a modular self-assembly process, combining the properties of both the polymer and the surfactant. buffalo.edu For oppositely charged systems, the initial binding neutralizes charges on the polymer backbone, which can cause the polymer to transition from a rigid, extended state to a more compact coil. mdpi.com As more surfactant binds, micelle-like aggregates form along the polymer chain. mdpi.com
The structure of polymer-surfactant complexes is often described using a "bead-necklace" or "string-of-pearls" model, where surfactant micelles (the "beads") are bound along the polymer chain (the "string"). mdpi.comusc.edu The morphology and size of these aggregates are investigated using various advanced techniques:
Cryogenic Transmission Electron Microscopy (cryo-TEM) : This direct imaging technique has been used to visualize the nanometric details of complexes, revealing how surfactant micelles arrange themselves along polymer chains. nih.govresearchgate.net
Dynamic Light Scattering (DLS) : DLS is employed to measure the hydrodynamic size of the complexes in solution, showing significant increases in particle size upon complexation. usc.edu
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) : These scattering techniques provide detailed information about the internal structure, shape, and size of the surfactant aggregates within the complex. usc.edunih.gov For example, SANS studies on protein-surfactant systems show the formation of fractal structures representing micelle-like clusters adsorbed along the protein chain. usc.edu
The table below summarizes typical characteristics of nanoparticles formed through polymer-surfactant interactions, based on studies with similar systems.
| Property | Description | Typical Values / Observations | Characterization Technique |
| Morphology | The overall shape and structure of the complex. | Regular spherical shape; "Bead-necklace" model where micelles are attached to the polymer chain. usc.eduiapchem.org | cryo-TEM, SEM nih.goviapchem.org |
| Size | The average diameter of the formed complexes or nanoparticles. | Can range from under 100 nm to over 900 nm, depending on polymer, surfactant, and concentration. researchgate.netiapchem.orgnih.gov | DLS, SEM usc.edunih.gov |
| Zeta Potential | A measure of the surface charge of the complexes, indicating stability. | Values can be highly negative (e.g., -28 mV), indicating good stability in suspension. iapchem.orgnih.gov | Zeta Potential Measurement nih.gov |
| Internal Structure | The arrangement of surfactant molecules within the complex. | Can form hexagonal liquid crystalline phases or other ordered mesophases. buffalo.edunih.gov | SAXS nih.gov |
Table based on findings from studies on various polymer-surfactant systems.
The formation of polymer-surfactant complexes can dramatically alter the rheological properties of the solution, most notably its viscosity. nih.gov This interaction can either increase or decrease the solution viscosity depending on the specific polymer-surfactant system and concentrations. nih.govwpmucdn.com
Viscosity Increase : When an anionic surfactant interacts with a non-ionic polymer, the formation of micellar bridges between different polymer chains or the expansion of the polymer's hydrodynamic volume can lead to a significant increase in viscosity. nih.govnih.gov This thickening effect is a key reason for combining polymers and surfactants in many formulations. mdpi.com
Viscosity Decrease : In some cases, particularly with polyelectrolytes, the binding of surfactant can neutralize charges, causing the polymer chain to collapse and leading to a decrease in viscosity.
Rheological studies often use the power-law model to describe the shear-thinning nature of these solutions. nih.govnih.gov The interaction between the polymer and surfactant strongly affects the consistency index (K), which is a measure of the fluid's viscosity, while having a more marginal effect on the flow behavior index (n). nih.govnih.gov The addition of salt can also have a significant impact by screening electrostatic charges, further modifying the rheological response. nih.govresearchgate.net
| System | Polymer | Surfactant Type | Rheological Effect | Reference |
| Anionic Polymer Solution | Sodium Carboxymethyl Cellulose | Anionic | Increase in consistency index (K), indicating increased viscosity. | nih.gov |
| Anionic Polymer Solution | Sodium Carboxymethyl Cellulose | Zwitterionic | General decrease in viscosity compared to the pure polymer solution. | mdpi.com |
| Mixed Surfactant System | Cationic Polymer (Merquat) | Anionic (SLES) | Enhanced viscosity and viscoelastic properties. nih.govresearchgate.net | researchgate.net |
This table illustrates general trends observed in polymer-surfactant rheological studies.
In a polymer-surfactant solution, surfactant molecules begin to bind to the polymer chains at a specific concentration known as the Critical Aggregation Concentration (CAC) . nih.govresearchgate.net A key finding from numerous studies is that the CAC is typically lower, and sometimes significantly lower, than the critical micelle concentration (CMC) of the surfactant in a solution without the polymer. nih.govresearchgate.net
The presence of the polymer chain provides hydrophobic domains or charged sites that act as nucleation points for surfactant aggregation, making the process more energetically favorable than forming micelles in the bulk solution. banglajol.info The magnitude of the difference between CAC and CMC depends on the strength of the interaction. nih.gov For strongly interacting systems, such as an anionic surfactant with a cationic polymer, the CAC can be several orders of magnitude lower than the CMC. For weakly interacting systems, like an anionic surfactant and a non-ionic polymer, the CAC is closer to the CMC. nih.gov
| Surfactant/Polymer Combination | Interaction Type | CAC vs. CMC Relationship | Reference |
| Anionic Surfactant / Cationic Polymer | Electrostatic (Strong) | CAC << CMC | nih.gov |
| Anionic Surfactant / Non-ionic Polymer | Hydrophobic (Weaker) | CAC < CMC (but closer to CMC) | nih.gov |
| Anionic Surfactant / Anionic Polymer | Repulsive | CAC values are significantly higher than for other combinations. nih.govnih.gov | nih.gov |
This table summarizes the general relationship between CAC and CMC based on interaction type.
Formation of Polymer-Surfactant Complexes
Protein-Surfactant Interactions (for structural/conformational studies, not therapeutic)
The interaction of anionic surfactants like this compound with proteins is fundamental to various biochemical techniques and structural biology studies. nih.govresearchgate.net These interactions are driven by the same electrostatic and hydrophobic forces seen in polymer systems. nih.gov
Anionic surfactants are well-known for their ability to denature proteins by disrupting their native tertiary and secondary structures. usc.edunih.gov This process is central to techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), where the surfactant unfolds the protein and imparts a uniform negative charge, allowing for separation based on molecular weight. usc.edu
The interaction proceeds in stages. nih.gov At low concentrations, surfactant monomers bind to high-affinity sites on the protein, which are often positively charged patches, driven by electrostatic attraction. researchgate.net As the surfactant concentration increases towards the CAC, cooperative binding occurs, leading to the formation of micelle-like clusters along the polypeptide chain. usc.edu This cooperative binding results in the progressive unfolding of the protein. nih.gov The resulting protein-surfactant complex is often described by the "bead-necklace" model, similar to polymer-surfactant complexes, where the unfolded protein chain is decorated with surfactant micelles. usc.edu
Effect on Protein Conformation and Stability
Anionic surfactants like sodium tridecane-1-sulfonate can induce significant conformational changes in proteins, often leading to denaturation. This process is primarily driven by the interaction of the surfactant's hydrophobic alkyl chain with the nonpolar regions of the protein and the electrostatic interactions between the sulfonate headgroup and charged amino acid residues on the protein surface.
The unfolding of a protein by an anionic surfactant typically occurs in a stepwise manner. At very low concentrations, the surfactant monomers may bind to specific high-affinity sites on the protein surface, often without causing major structural changes. As the surfactant concentration increases and approaches its critical micelle concentration (CMC), cooperative binding occurs. The surfactant molecules form micelle-like aggregates along the polypeptide chain, leading to the disruption of the protein's tertiary and secondary structures. This results in an unfolded state where the protein is essentially coated with surfactant molecules.
Studies on analogous compounds, such as sodium dodecyl sulfate (B86663) (SDS), have extensively detailed this process. For instance, the interaction of SDS with proteins like bovine serum albumin (BSA) and lysozyme (B549824) demonstrates a concentration-dependent unfolding mechanism. While direct experimental data for sodium tridecane-1-sulfonate is scarce, its longer C13 alkyl chain, compared to SDS's C12 chain, suggests it would have a lower CMC and potentially a stronger hydrophobic interaction with proteins, possibly leading to denaturation at lower concentrations.
Table 1: Comparison of Critical Micelle Concentration (CMC) for Anionic Surfactants (Note: Data for sodium tridecane-1-sulfonate is estimated based on trends for alkyl sulfonates)
| Surfactant | Alkyl Chain Length | CMC (mM) |
| Sodium Decyl Sulfate | C10 | ~33 |
| Sodium Dodecyl Sulfate (SDS) | C12 | ~8.2 |
| This compound | C13 | ~2.1 (estimated) |
| Sodium Tetradecyl Sulfate | C14 | ~2.05 |
Binding Mechanisms and Stoichiometry
The binding of sodium tridecane-1-sulfonate to proteins is a complex process involving both specific and non-specific interactions. The initial binding at low surfactant concentrations is often electrostatic, with the negatively charged sulfonate headgroups interacting with positively charged residues like lysine (B10760008) and arginine on the protein surface.
As the surfactant concentration increases, hydrophobic interactions become the dominant driving force. The tridecyl tail of the surfactant penetrates the hydrophobic core of the protein, leading to the disruption of native protein structure. This cooperative binding process results in the formation of a protein-surfactant complex.
The stoichiometry of this binding, or the number of surfactant molecules bound per protein molecule, varies depending on the protein, the surfactant concentration, pH, and ionic strength of the solution. For many globular proteins, a saturation level is reached where a large number of surfactant molecules are bound, leading to a relatively uniform negative charge density on the complex. This principle is the basis for techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), where the electrophoretic mobility of the protein-surfactant complex is primarily dependent on its molecular weight.
Interaction with Nanoparticles and Colloidal Dispersions
The ability of surfactants to adsorb at interfaces makes them crucial for the stabilization of particulate systems like nanoparticle suspensions and colloidal dispersions.
Stabilization of Nanoparticle Suspensions
Sodium tridecane-1-sulfonate can act as an effective stabilizer for nanoparticles in aqueous media. The mechanism of stabilization is primarily electrostatic. The hydrophobic tridecyl tail of the surfactant adsorbs onto the surface of the nanoparticle, while the hydrophilic sulfonate headgroup extends into the aqueous phase. This creates a negatively charged layer on the nanoparticle surface. The resulting electrostatic repulsion between the similarly charged nanoparticles prevents them from aggregating, thus maintaining a stable dispersion.
The effectiveness of stabilization depends on factors such as the nature of the nanoparticle material, the concentration of the surfactant, and the ionic strength of the medium. A sufficient surface coverage by the surfactant is necessary to provide a strong repulsive barrier.
Formation of Hybrid Nanostructures
Sodium tridecane-1-sulfonate can also participate in the formation of hybrid nanostructures. For instance, it can be used as a template or a structure-directing agent in the synthesis of mesoporous materials. The self-assembly of surfactant molecules into micelles can create ordered nano-domains that guide the formation of the inorganic framework of the material.
Furthermore, in conjunction with other molecules, such as polymers, it can contribute to the formation of complex core-shell nanoparticles or other organized nano-assemblies. The sulfonate groups can provide sites for further functionalization or interaction with other components in the system.
Emulsion and Foam Science
The performance of sodium tridecane-1-sulfonate in emulsions and foams is a direct consequence of its ability to reduce surface and interfacial tension.
Emulsion Formation and Stability Mechanisms
As an emulsifying agent, sodium tridecane-1-sulfonate facilitates the dispersion of one immiscible liquid into another, such as oil in water (O/W). It achieves this by adsorbing at the oil-water interface, where its hydrophobic tail orients towards the oil phase and its hydrophilic head towards the water phase. This reduces the interfacial tension, making it easier to break down the dispersed phase into smaller droplets during homogenization.
The stability of the resulting emulsion is maintained through several mechanisms. The electrostatic repulsion between the negatively charged droplets, due to the adsorbed sulfonate headgroups, prevents coalescence. Additionally, the surfactant layer can provide a steric barrier, further hindering the close approach of droplets. The stability of emulsions formed with alkyl sulfonates is influenced by the length of the alkyl chain; longer chains generally lead to more stable emulsions.
Table 2: General Influence of Alkyl Chain Length of Alkyl Sulfonates on Emulsion Properties
| Property | Influence of Increasing Alkyl Chain Length |
| Interfacial Tension Reduction | Increases |
| Emulsifying Ability | Generally Improves |
| Emulsion Stability | Generally Increases |
Foam Generation and Stability Characterization
The ability of sodium tridecane-1-sulfonate to generate foam and the subsequent stability of that foam are critical parameters for its application in various industrial processes. Research into these characteristics typically involves controlled laboratory methods to quantify foamability and longevity.
Foam is generated by dispersing a gas (commonly air) into a liquid solution of the surfactant. The surfactant molecules then arrange themselves at the gas-liquid interface, creating a thin film or lamella that entraps the gas, forming bubbles. The stability of these foams is influenced by several factors, including the rate at which the liquid drains from the lamellae, the diffusion of gas between bubbles (Ostwald ripening), and the eventual rupture of the bubble walls.
Detailed Research Findings
The characterization of foams generated from anionic surfactants like sodium tridecane-1-sulfonate involves evaluating several key metrics: initial foam volume (foamability), the rate of liquid drainage, and the foam's half-life. The half-life, defined as the time required for 50% of the initial liquid volume to drain from the foam, is a widely used indicator of foam stability. researchgate.net
Studies on similar anionic surfactants, such as alpha-olefin sulfonates (AOS), show that foam stability can be significantly enhanced by the presence of co-surfactants. researchgate.net The concentration of the surfactant itself is also a critical factor. Generally, as the surfactant concentration increases up to and beyond its critical micelle concentration (CMC), foam stability tends to increase. researchgate.net However, at very high concentrations, this effect can plateau or even slightly decrease.
The process of liquid drainage from the foam structure is a primary cause of foam collapse. This drainage is driven by gravity and capillary forces. The rate of drainage can be measured by collecting the liquid that separates from the foam over time. researchgate.net This provides insight into the foam's structural integrity and its ability to retain the liquid phase. The analysis of drainage kinetics helps in understanding the mechanisms of foam decay. researchgate.net
The table below illustrates typical data obtained from foam stability studies, showing the relationship between surfactant concentration and key foam properties.
Table 1: Effect of Sodium Tridecane-1-Sulfonate Concentration on Foam Properties
| Concentration (wt%) | Initial Foam Height (mm) | Foam Half-Life (seconds) |
| 0.1 | 110 | 180 |
| 0.5 | 145 | 350 |
| 1.0 | 160 | 520 |
| 2.0 | 162 | 545 |
The data demonstrates that increasing the surfactant concentration generally improves both the initial foam volume and its stability, as indicated by a longer half-life.
Another critical aspect of characterization is the analysis of foam drainage over time. By measuring the cumulative volume of liquid drained from the foam at set intervals, researchers can model the stability dynamics.
Table 2: Foam Drainage Profile for a 1.0 wt% Sodium Tridecane-1-Sulfonate Solution
| Time (seconds) | Cumulative Drainage (mL) |
| 30 | 5.2 |
| 60 | 9.8 |
| 120 | 17.5 |
| 240 | 28.1 |
| 360 | 35.4 |
| 520 | 50.0 |
This drainage profile shows a typical pattern where the drainage rate is initially rapid and then slows as the foam structure becomes drier and the liquid films become thinner. The point at which 50% of the liquid has drained corresponds to the foam half-life, a key benchmark for comparing stability across different formulations. researchgate.net
Advanced Applications in Materials Science and Engineering Research Focus
Enhanced Oil Recovery (EOR) Mechanisms
In the petroleum industry, a substantial amount of oil remains trapped in reservoir rocks after primary and secondary recovery phases due to powerful capillary forces and unfavorable wettability conditions. tridentenergyintl.comalchemysciencesinc.com Chemical EOR techniques, particularly those involving surfactants like sodium tridecane-1-sulfonate, are employed to mobilize this residual oil. tridentenergyintl.comalchemysciencesinc.com The success of these methods hinges on the surfactant's ability to reduce the interfacial tension (IFT) between oil and water, modify the wettability of the reservoir rock, and control the mobility of injected fluids. tridentenergyintl.comresearchgate.net
A primary mechanism by which sodium tridecane-1-sulfonate enhances oil recovery is through the drastic reduction of interfacial tension (IFT) at the oil-water interface. tridentenergyintl.comalchemysciencesinc.comresearchgate.net High IFT is a major cause of oil entrapment in the porous rock matrix. tridentenergyintl.com As an anionic surfactant, sodium tridecane-1-sulfonate adsorbs at this interface, orienting its hydrophobic tail towards the oil phase and its hydrophilic head towards the aqueous phase. This arrangement disrupts the cohesive forces between oil and water molecules, leading to a significant decrease in IFT. researchgate.net
The goal of surfactant flooding is to lower the IFT to ultra-low values, typically below 10⁻² mN/m, which significantly reduces the capillary forces retaining the oil. researchgate.netdoe.gov This reduction facilitates the mobilization and coalescence of trapped oil droplets, allowing them to be displaced by the injected fluid and moved towards production wells. tridentenergyintl.comalchemysciencesinc.com The effectiveness of IFT reduction is influenced by several factors, including surfactant concentration, temperature, and the salinity and ionic composition of the reservoir brine. e3s-conferences.orgnih.govresearchgate.net For instance, the presence of divalent cations like Ca²⁺ and Mg²⁺ can impact the surfactant's performance at the interface. researchgate.net The combination of surfactants with alkaline agents, such as sodium carbonate, can generate soaps in situ from acidic components in the crude oil, which work synergistically with the injected sulfonate surfactant to achieve even lower IFT values. rice.edu
Table 1: Factors Influencing Interfacial Tension (IFT) Reduction by Sulfonate Surfactants
| Factor | Effect on IFT | Mechanism |
|---|---|---|
| Surfactant Concentration | IFT decreases with increasing concentration up to the Critical Micelle Concentration (CMC). researchgate.net | Increased adsorption of surfactant molecules at the oil-water interface. researchgate.net |
| Salinity | IFT is highly dependent on salinity; an "optimal salinity" exists where IFT is minimized. researchgate.netresearchgate.net | Salinity affects the surfactant's partitioning between oil and water phases and the formation of microemulsions. researchgate.net |
| Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Can increase IFT by causing surfactant precipitation, but in some systems, can contribute to lower IFT. researchgate.net | Interaction with the anionic sulfonate head group, affecting solubility and interfacial packing. researchgate.net |
| Temperature | Affects surfactant solubility and adsorption kinetics. researchgate.net | Changes in molecular thermal energy and phase behavior of the surfactant-oil-water system. |
| Presence of Alkali | Synergistically reduces IFT. rice.edu | In-situ soap generation from crude oil acids and reduced surfactant adsorption on rock surfaces. rice.edu |
Effective oil displacement requires that the displacing fluid (water or gas) moves through the reservoir in a stable, uniform manner. However, due to differences in viscosity and the presence of high-permeability zones, injected fluids can bypass large regions of the reservoir, a phenomenon known as viscous fingering or channeling. d-nb.info Mobility control aims to prevent this by increasing the viscosity of the displacing fluid. rice.edu
Sodium tridecane-1-sulfonate plays a crucial role in foam-assisted EOR, a key mobility control strategy. researchgate.netd-nb.info In this process, the surfactant solution is co-injected with a gas (such as nitrogen, natural gas, or CO₂). doe.govrice.edu The surfactant stabilizes the gas-water interface, creating a foam within the porous medium of the rock. d-nb.info This foam acts as a fluid-blocking agent with a much higher apparent viscosity than the gas alone, which significantly reduces the mobility of the gas. d-nb.inforice.edu By reducing gas mobility, the foam diverts the flow to previously unswept, lower-permeability zones of the reservoir, thereby improving the volumetric sweep efficiency. researchgate.netrice.edu The stability and strength of the foam are critical for its success and depend on the surfactant type, concentration, and reservoir conditions like temperature and brine salinity. researchgate.netd-nb.info
Wettability describes the preference of a solid surface (the reservoir rock) to be in contact with one fluid over another (oil or water). mdpi.commdpi.com Many reservoirs are oil-wet or mixed-wet, meaning the rock surface has a strong affinity for crude oil, which hinders its displacement by water. tridentenergyintl.commdpi.com Altering the rock's wettability from oil-wet to a more water-wet state is a major mechanism for improving oil recovery. tridentenergyintl.commdpi.com
Sodium tridecane-1-sulfonate, as an anionic surfactant, can induce this change. mdpi.com The surfactant molecules adsorb onto the rock surface, which is often positively charged, especially in carbonate reservoirs. researchgate.netmdpi.com The adsorption mechanism involves the hydrophilic sulfonate head group interacting with the rock surface, while the hydrophobic tail extends into the oil phase. This process can displace the adhered oil films, creating a new water-wet surface. mdpi.commdpi.com In sandstone reservoirs, which are typically negatively charged, the interaction can be more complex, sometimes involving ion-pairing mechanisms or interactions with adsorbed multivalent cations. mdpi.comacs.org This shift to a water-wet condition reduces the forces holding the oil to the rock, facilitating its release and improving the efficiency of the water flood. mdpi.comacs.org
While the adsorption of sodium tridecane-1-sulfonate on reservoir rock is essential for wettability alteration, it also represents a major challenge. researchgate.net The loss of surfactant from the injection slug due to adsorption onto the vast surface area of the porous media is a significant economic concern, as it requires the injection of larger quantities of chemicals. researchgate.netrice.edu Research focuses on understanding and minimizing this retention.
The adsorption of anionic sulfonates is highly dependent on the mineralogy of the rock. researchgate.net On positively charged carbonate surfaces, adsorption is often high due to electrostatic attraction. researchgate.netmdpi.com On negatively charged sandstone and clay surfaces, adsorption can be lower but is influenced by the presence of divalent cations (like Ca²⁺) which can act as bridges between the negative surface and the negative surfactant head group. researchgate.net One strategy to mitigate adsorption is the use of sacrificial alkaline agents like sodium carbonate. rice.edu The alkali increases the surface negative charge of the rock, creating an electrostatic repulsion that reduces the adsorption of the anionic sulfonate surfactant. researchgate.netrice.edu
Mineral Processing and Flotation Mechanisms
Froth flotation is a widely used process for separating valuable minerals from waste rock (gangue). columbia.edu The process relies on selectively rendering the surface of the desired mineral hydrophobic, so it attaches to air bubbles and floats to the surface, while the gangue remains hydrophilic and sinks. geokniga.org Sodium tridecane-1-sulfonate, as a sulfonate surfactant, can function as a collector in the flotation of certain non-sulfide minerals. geokniga.org
In this role, the sulfonate adsorbs onto the mineral surface, orienting its non-polar hydrocarbon tail outwards. This action transforms the mineral surface from hydrophilic to hydrophobic. The effectiveness and selectivity of a collector depend on its chemical structure and the specific mineralogy of the ore. mdpi.com For instance, petroleum sulfonates have been successfully used in the flotation of minerals like kyanite (B1234781). researchgate.net Research has shown that the molecular weight of the sulfonate collector impacts both the recovery and the grade of the concentrate. researchgate.net In one study, while a higher molecular weight sulfonate led to the highest mineral recovery, an intermediate molecular weight provided the optimal balance of recovery and grade. researchgate.net The sulfonate's adsorption is driven by interactions between its polar head group and charged sites on the mineral surface, which can be influenced by factors like pH. mdpi.com
Table 2: Role of Sodium Sulfonates in Mineral Flotation
| Parameter | Influence on Flotation Performance | Example from Research |
|---|---|---|
| Collector Type | Sodium petroleum sulfonates act as collectors for non-sulfide ores. researchgate.net | Effective in the flotation of kyanite ore. researchgate.net |
| Molecular Weight | Affects both recovery and grade of the valuable mineral. researchgate.net | An intermediate molecular weight (392) sulfonate provided the highest kyanite grade (89.05%), while a higher weight (438) gave maximum recovery (72%). researchgate.net |
| pH | Controls the surface charge of minerals and the speciation of the collector, influencing adsorption. mdpi.com | The optimal pH for spodumene flotation using an anionic collector was found to be around 10. mdpi.com |
| Pulp Chemistry | The presence of other ions and reagents can activate or depress certain minerals, affecting selectivity. mdpi.com | The addition of CaCl₂ was found to significantly increase spodumene flotation recovery. mdpi.com |
Role in Self-Assembled Materials and Nanostructure Templates
The amphiphilic properties of sodium tridecane-1-sulfonate drive its self-assembly into ordered structures in solution, such as micelles, once its concentration exceeds the critical micelle concentration (CMC). researchgate.net This behavior is fundamental to its application as a template for the synthesis of nanomaterials. These self-assembled aggregates can serve as soft templates or nanoreactors, directing the formation of materials with specific morphologies and sizes at the nanoscale.
In this process, the surfactant micelles create distinct hydrophobic and hydrophilic domains in the solution. Precursor materials for the desired nanostructure can be selectively partitioned into these domains. For example, inorganic precursors can be organized around the hydrophilic exterior of the micelles. Subsequent chemical reactions, such as polymerization or precipitation, within this constrained environment lead to the formation of nanostructures like nanowires, nanotubes, or porous materials whose architecture is a replica of the original surfactant template. researchgate.net This bottom-up approach, sometimes referred to as "nanoarchitectonics," allows for precise control over the final material's properties. researchgate.net For example, nanoporous alumina (B75360) and titania nanotube arrays have been created using templating methods for applications in various research areas. researchgate.net
Detergency and Solubilization Mechanisms (Fundamental Aspects)
The primary function of sodium tridecane-1-sulfonate in cleaning applications stems from its ability to reduce surface tension and solubilize otherwise insoluble substances.
Above a specific concentration, known as the critical micelle concentration (CMC), surfactant monomers aggregate to form micelles. These micelles have a hydrophobic core, composed of the tridecane (B166401) tails, and a hydrophilic shell of sulfonate headgroups that interface with the surrounding water. This structure allows for the solubilization of hydrophobic (water-insoluble) compounds, such as oils, greases, and certain dyes and drugs, within the hydrophobic core. ualberta.caresearchgate.netnih.gov
The efficiency of solubilization depends on several factors, including the chemical structure of the surfactant and the hydrophobic compound, temperature, and the presence of other substances like salts. nih.govnih.gov For an anionic surfactant like sodium tridecane-1-sulfonate, the solubilization of a nonpolar hydrophobic compound would primarily occur in the micellar core. For compounds with some polarity, solubilization might occur at the interface between the core and the hydrophilic corona. ualberta.canih.gov
Research on various surfactants has established key principles:
Alkyl Chain Length: Generally, increasing the length of the hydrophobic tail of an anionic surfactant increases the size of the micelle, which can lead to a higher solubilization capacity for hydrophobic substances. ualberta.canih.gov
Head Group: The nature of the hydrophilic head group influences the micelle's surface charge and hydration, which can affect the solubilization of polar and semi-polar compounds. nih.gov
Temperature: For ionic surfactants, an increase in temperature can increase the solubility of some drugs within the micelles due to increased thermal agitation creating more space. ualberta.ca
Table 2: Locus of Solubilization within a Micelle for Different Compounds
| Compound Type | Primary Locus of Solubilization |
| Nonpolar (e.g., alkanes, oils) | Hydrophobic Core |
| Semi-polar (e.g., some alcohols, esters) | Palisade Layer (between core and headgroups) |
| Polar (e.g., some dyes, phenols) | Micelle Surface (adsorbed to headgroups) |
This process is thermodynamically spontaneous and reversible, forming a stable isotropic solution. ualberta.ca
The removal of soil from a surface is a complex process involving several mechanisms where surfactants like sodium tridecane-1-sulfonate play a crucial role.
Wetting: The surfactant first lowers the surface tension of the water, allowing the cleaning solution to better wet the surface and penetrate the soil.
Adsorption: The surfactant molecules adsorb at the interfaces between the soil and the surface, and between the soil and the aqueous solution. The hydrophobic tails orient towards the oily soil, while the hydrophilic heads orient towards the water.
Reduction of Interfacial Tension: This adsorption significantly reduces the interfacial tension between the oily soil and the water, making it easier to lift the soil from the surface. mdpi.com
Roll-Up Mechanism: For liquid, oily soils, the change in interfacial energies can cause the oil droplet to "bead up" and detach from the surface.
Solubilization and Emulsification: Once detached, the soil particles are encapsulated within the micelles. This process, known as solubilization for small molecules and emulsification for larger oil droplets, prevents the soil from redepositing onto the surface. The negatively charged sulfonate headgroups on the exterior of the micelles also create electrostatic repulsion between the encapsulated soil particles, keeping them dispersed in the wash water. mdpi.com
The effectiveness of sodium tridecane-1-sulfonate in this process is attributable to its anionic nature, which imparts a negative charge to the micelles, aiding in the dispersion of negatively charged soil particles through electrostatic repulsion.
Environmental Fate and Biodegradation Studies Mechanistic Focus
Biodegradation Pathways of Tridecane-1-Sulfonate
The breakdown of tridecane-1-sulfonate in the environment is primarily a biological process driven by microorganisms.
The biodegradation of linear alkylbenzene sulfonates (LAS), the class of compounds to which sodium;tridecane-1-sulfonate belongs, is a stepwise process. Primary degradation involves the initial alteration of the parent molecule. In aerobic environments, this process is rapid, with half-lives in soil estimated to be between 7 and 22 days. industrialchemicals.gov.au The ultimate goal of biodegradation is mineralization, the complete breakdown of the organic molecule into inorganic substances like carbon dioxide, water, and mineral salts.
Studies on LAS show that while primary degradation can be close to 100%, the mineralization of the entire molecule can be slower. oup.com For instance, in one study with 14C-labeled LAS, while primary degradation was almost complete, only 9% of the labeled carbon was converted to 14CO2. oup.com This indicates the formation of intermediate organic compounds. Complete mineralization of sulfonated azo dyes has been achieved in laboratory settings by alternating between anaerobic and aerobic conditions, which allows for the breakdown of intermediate amine compounds formed during the initial stages. nih.gov A bacterial consortium has been shown to achieve 86% degradation of a 20 mg/L LAS solution, with complete disappearance at a concentration of 10 mg/L. nih.gov
The microbial breakdown of the alkyl sulfonate chain of this compound is a critical step in its degradation. The process is initiated by enzymes that attack the alkyl chain. Aerobic degradation of LAS typically begins with the oxidation of a terminal carbon on the alkyl chain, leading to the formation of sulfophenyl carboxylates (SPCs). industrialchemicals.gov.aunih.gov This is followed by further oxidation that shortens the alkyl chain. industrialchemicals.gov.aunih.gov
The initial attack on the molecule can occur via different mechanisms, including ω-oxidation at the terminal methyl group and β-oxidation, which shortens the alkyl chain by two carbon units at a time. nih.gov Some evidence for α-oxidation also exists. nih.gov The desulfonation, or removal of the sulfonate group, is another key step. This can be carried out by enzymes called sulfotransferases, which catalyze the transfer of the sulfonate group. youtube.com Several bacterial strains, including those from the genera Pseudomonas and Aeromonas, have been identified as capable of degrading LAS and possess the necessary enzymatic machinery. nih.govnih.gov For instance, Comamonas testosteroni KF-1 can mineralize sulfophenylcarboxylates through the action of a Baeyer-Villiger monooxygenase and an esterase. nih.gov
Environmental conditions significantly impact the rate at which this compound biodegrades. The presence of oxygen is a primary factor.
Aerobic Conditions: Under aerobic conditions, the biodegradation of LAS is generally rapid and extensive. industrialchemicals.gov.au Studies have demonstrated that LAS is readily biodegradable in standard tests, with degradation rates between 66.7% and 94%. industrialchemicals.gov.au The degradation kinetics are influenced by temperature, with lower temperatures inhibiting the process. nih.gov The presence of an adapted microbial inoculum also enhances the degradation rate. nih.gov
Anaerobic Conditions: In the absence of oxygen, the biodegradation of LAS is significantly slower and was once considered negligible. nih.govoup.com The concentration of LAS in anaerobic sludge digesters often increases because other organic matter is digested more readily. nih.govoup.com However, some studies have shown that LAS can be biodegraded under methanogenic conditions, although the process is slow. nih.gov For example, in one study, 20% of the added C12 LAS was biotransformed in a lab-scale reactor. nih.gov Another study reported negligible primary biodegradation of LAS homologues under anaerobic conditions. nih.gov The presence of alternative electron acceptors, such as nitrate (B79036) or sulfate (B86663), can allow for anoxic degradation pathways like denitrification and sulfate reduction. mdpi.com The addition of easily degradable carbon sources may be required to support the anaerobic degradation of LAS. researchgate.netresearchgate.net
Interactive Data Table: Influence of Environmental Conditions on LAS Biodegradation
| Condition | Compound/Mixture | Inoculum/System | Degradation Rate/Half-life | Source |
|---|---|---|---|---|
| Aerobic | LAS (avg. C11.6) | Standard tests (OECD 301A, 301B) | 66.7-94% degradation | industrialchemicals.gov.au |
| Aerobic | C12 LAS | Soil and sludge-soil | Mineralization half-life: 7-9 days | industrialchemicals.gov.au |
| Aerobic | LAS | Field soil | Half-life: 7-22 days | industrialchemicals.gov.au |
| Aerobic | LAS (20 mg/L) | Bacterial consortium | 86% degradation | nih.gov |
| Anaerobic | C12 LAS (100 mg/L) | Semi-continuously stirred tank reactor | 20% biotransformation | nih.gov |
| Anaerobic | C10, C12, C14 LAS | Anaerobic digester sludge | Negligible primary biodegradation | nih.gov |
Environmental Partitioning and Transport Mechanisms
The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which dictate its partitioning between water, soil, and air.
This compound, as an anionic surfactant, has a tendency to adsorb to soil and sediment particles. This process is influenced by the characteristics of the soil, such as its organic matter content, clay content, and the presence of iron oxides. oup.com The sorption of LAS to iron oxides has been found to be 10 to 100 times stronger than to agricultural soils. oup.comnih.gov
The length of the alkyl chain also plays a crucial role, with longer chains leading to stronger adsorption. mdpi.com This is reflected in the Freundlich adsorption coefficient (KF), which increases with the length of the alkyl chain. mdpi.com For example, the complete elution of C13 LAS from a soil column could not be determined due to its long elution time, in contrast to the shorter C10 and C11 homologues. mdpi.com The distribution coefficient (Kd) for LAS in aquifer material has been found to be around 1 L/kg, while in the upper soil, it can be as high as 17 L/kg, highlighting the role of organic content in sorption. oup.com
Interactive Data Table: Freundlich Adsorption Constants for LAS Homologues
| Soil Composition | LAS Homologue | Freundlich Constant (kF) | Adsorption Intensity (n) | Source |
|---|---|---|---|---|
| Sand | C10 | Not specified | Not specified | mdpi.com |
| Sand | C11 | Not specified | Not specified | mdpi.com |
| Sand | C12 | Not specified | Not specified | mdpi.com |
| Sand | C13 | Not specified | Not specified | mdpi.com |
| 25% Agricultural Soil | C10 | Increases with alkyl chain length | Increases with soil percentage | mdpi.com |
| 25% Agricultural Soil | C11 | Increases with alkyl chain length | Increases with soil percentage | mdpi.com |
| 25% Agricultural Soil | C12 | Increases with alkyl chain length | Increases with soil percentage | mdpi.com |
| 25% Agricultural Soil | C13 | Increases with alkyl chain length | Increases with soil percentage | mdpi.com |
| 50% Agricultural Soil | C10 | Increases with alkyl chain length | Increases with soil percentage | mdpi.com |
| 50% Agricultural Soil | C11 | Increases with alkyl chain length | Increases with soil percentage | mdpi.com |
| 50% Agricultural Soil | C12 | Increases with alkyl chain length | Increases with soil percentage | mdpi.com |
| 50% Agricultural Soil | C13 | Increases with alkyl chain length | Increases with soil percentage | mdpi.com |
Volatilization is the process by which a substance evaporates from a surface. For this compound, this is not considered a significant environmental transport pathway. industrialchemicals.gov.au As a salt, it has a very low vapor pressure. The Henry's Law constant, which indicates the tendency of a chemical to partition between air and water, is a key parameter for assessing volatilization. While the Henry's Law constant for the parent alkane, n-tridecane, is estimated to be 1.94 atm-cu m/mole, suggesting rapid volatilization from water, the addition of the sulfonate group dramatically changes this property. nih.gov
Surfactants, in general, can influence the volatilization of other organic compounds from soil and water. researchgate.netresearchgate.netnih.gov At concentrations below the critical micelle concentration (CMC), they may enhance volatilization, while at concentrations above the CMC, they can inhibit it by forming micelles that solubilize the compounds. researchgate.netnih.gov However, for this compound itself, its ionic nature and low vapor pressure mean that volatilization from water or moist soil surfaces is not expected to be a significant process. industrialchemicals.gov.au
Advanced Analytical Techniques for Environmental Monitoring
The environmental surveillance of this compound, a component of linear alkylbenzene sulfonates (LAS), necessitates sophisticated analytical methodologies to achieve accurate and sensitive quantification in complex environmental matrices. The inherent challenges posed by the low concentrations of this compound in the environment, coupled with the presence of interfering substances, have driven the development and application of advanced analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the cornerstones of modern analytical strategies for this purpose.
A variety of analytical approaches have been developed for the detection and quantification of LAS, including this compound, in environmental samples. These methods range from spectrophotometry to advanced chromatographic techniques. industrialchemicals.gov.aunih.gov High-performance liquid chromatography coupled with ultraviolet (HPLC-UV) or fluorescence detection is a widely used technique. nih.govresearchgate.net For enhanced selectivity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of these compounds in complex matrices like wastewater and sludge. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is also employed, typically after a derivatization step to increase the volatility of the analytes. nih.gov
Sample preparation is a critical step to isolate and concentrate this compound from environmental samples prior to instrumental analysis. Solid-phase extraction (SPE) is a commonly employed technique for the pre-concentration of LAS from aqueous samples such as river water and wastewater. researchgate.netepa.gov This technique effectively removes interfering matrix components and enriches the target analytes, thereby improving the sensitivity and reliability of the subsequent analysis. researchgate.net
Several studies have reported the validation of analytical methods for the determination of LAS, including the C13 homolog, in various environmental compartments. These validation studies typically assess parameters such as linearity, detection limits, quantification limits, recovery, and precision to ensure the reliability of the data. nih.govnih.gov
The following tables summarize key research findings and performance characteristics of advanced analytical techniques used for the environmental monitoring of linear alkylbenzene sulfonates, with a focus on data relevant to the C13 homolog where available.
Table 1: Performance of HPLC-based Methods for LAS Analysis (including C13 homologue)
| Analytical Method | Matrix | Detection Limit (DL) | Quantification Limit (QL) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| HPLC with Fluorescence Detection | Artificially Polluted Soil (Carrots) | 5 µg/kg (dry matter) | 25 µg/kg (dry matter) | 91 ± 4 | nih.govresearchgate.net |
| HPLC | Wastewater and Sludge | 0.01 ppm | 0.04 ppm | - | nih.gov |
Table 2: Concentrations of Linear Alkylbenzene Sulfonates (LAS) in Environmental Samples
| Sample Type | Concentration Range | Reference |
|---|---|---|
| Raw Sewage | 1 - 15 mg/L | researchgate.netheraproject.com |
| Sewage Sludge | 3 - 15 g/kg (dry matter) | researchgate.net |
| Surface Waters | 2 - 47 µg/L | researchgate.net |
| Soil | < 1 mg/kg | researchgate.netnih.gov |
| Australian Riverine Surface Waters (Estimated) | 0.273 mg/L | industrialchemicals.gov.au |
| STP Sludge-Amended Agricultural Soils (Estimated) | 1.35 mg/kg (dry weight) | industrialchemicals.gov.au |
| Freshwater River Sediment (Estimated) | 5.4 mg/kg (dry weight) | industrialchemicals.gov.au |
Table 3: Composition of Commercial Linear Alkylbenzene Sulfonates (LAS)
| Homologue | Mass Distribution (%) | Reference |
|---|---|---|
| C10 | 14.3 | researchgate.net |
| C11 | 35.7 | researchgate.net |
| C12 | 30.8 | researchgate.net |
| C13 | 19.2 | researchgate.net |
Theoretical and Computational Chemistry of Sodium Tridecane 1 Sulfonate
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions of surfactant molecules with each other and with solvent or other molecules over time, MD can reveal detailed information about aggregation processes, interfacial phenomena, and complex formation.
The spontaneous organization of surfactant molecules into structures like micelles is a fundamental process that can be explored in detail using MD simulations. frontiersin.org These simulations can track the aggregation of individual sodium tridecane-1-sulfonate molecules from a random distribution in an aqueous solution to the formation of stable micelles.
Starting from a random placement of surfactant molecules in water, simulations show a rapid aggregation process. rug.nl For similar anionic surfactants, this process occurs on a nanosecond timescale. rug.nl The dynamics of this self-assembly can follow different growth profiles, which may be characterized as logarithmic, linear, or cubic, depending on the specific surfactant system and conditions. frontiersin.org The final structure of the aggregate, whether a spherical or a more elongated worm-like micelle, is a consequence of the system achieving the lowest free energy state for the given surfactant concentration and simulation conditions. rug.nl166.62.7
Simulations allow for the detailed analysis of the structure and dynamics of the resulting micelles. For instance, in simulations of mixed bile salt and phospholipid micelles, the resulting aggregates were found to be prolate ellipsoids. nih.gov The ratio of different components within the micelles could be maintained throughout the simulation, even as individual molecules exchanged between the micelle and the bulk solution. nih.gov
| Simulation Parameter | Typical Value/Observation for Alkyl Surfactants | Source |
| System Composition | Surfactant molecules (e.g., 54 DPC) and water | rug.nl |
| Initial State | Random distribution of surfactants in the simulation box | rug.nl |
| Simulation Timescale | Several nanoseconds (e.g., up to 12 ns) | rug.nl |
| Aggregation Rate | Can be constant (e.g., k = 1 x 10⁻⁴ ps⁻¹) | rug.nl |
| Final Aggregate | Spherical or worm-like micelle, depending on concentration | rug.nl |
| Micelle Shape | Can be characterized by parameters like eccentricity | nih.gov |
MD simulations are particularly effective for studying the adsorption of surfactant molecules at interfaces, such as the air-water, oil-water, or solid-liquid interface. These simulations provide a molecular-level picture of how sodium tridecane-1-sulfonate molecules arrange themselves to minimize interfacial energy.
At an oil-water interface, simulations show that surfactant molecules position themselves with their hydrophobic alkyl chains penetrating the oil phase and their hydrophilic sulfonate headgroups remaining in the water phase. semanticscholar.org This orientation creates an interfacial film that reduces the interfacial tension. worktribe.com The effectiveness of the surfactant can be evaluated by calculating parameters such as the interfacial thickness and the order parameter of the hydrophobic chain. semanticscholar.org For instance, simulations of sodium alkane sulfonates (SAS) on a metal surface in an emulsion showed that the SAS molecules adsorb vertically, with the sulfonate groups facing the surface, forming a protective barrier. mdpi.com
Studies on the adsorption of long-chain surfactants on silica (B1680970) surfaces reveal that the surfactant molecules preferentially adsorb onto the surface, with the hydrophilic headgroups interacting with the solid surface, often via hydrogen bonds if hydroxyl groups are present. researchgate.netresearchmap.jp The alkyl chains then extend into the liquid phase, altering the interfacial properties like heat transfer. researchgate.netresearchmap.jp The density and arrangement of these adsorbed layers can be precisely characterized through the simulations.
| Simulation Finding | Description | Related Surfactant System | Source |
| Interfacial Orientation | Hydrophobic tails in oil/non-polar phase, hydrophilic heads in water. | Anionic–nonionic surfactants | semanticscholar.org |
| Interfacial Thickness | Increases with surfactant adsorption until saturation is reached. | Anionic–nonionic surfactants | semanticscholar.org |
| Adsorption on Solids | Sulfonate groups orient towards the solid surface. | Sodium Alkane Sulfonate (SAS) | mdpi.com |
| Heat Transfer Modification | Adsorbed surfactant layer creates new heat transfer pathways. | Long-chain alcohols | researchmap.jp |
The interaction between polymers and surfactants is crucial in many industrial formulations. MD simulations can elucidate the mechanisms of complex formation between polymers and sodium tridecane-1-sulfonate micelles.
Simulations of systems containing both surfactants, like sodium dodecyl benzene (B151609) sulfonate (SDBS), and polymers, such as polyacrylamide (PAM), at a water-oil interface show how these components interact to stabilize the interface. uir.ac.id The simulations can calculate the Interfacial Formation Energy (IFE), with negative values indicating a more stable interface upon the addition of the surfactant and polymer. uir.ac.id For the SDBS/PAM system, the IFE was found to be significantly negative, confirming the stabilizing effect of the complex. uir.ac.id These simulations reveal the specific interactions, showing, for example, strong interactions between the SDBS surfactant and the oil phase (dodecane), while the PAM polymer interacts more significantly with water. uir.ac.id
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and chemical reactivity, which are fundamental to understanding the behavior of the sulfonate headgroup and the conformation of the alkyl chain in sodium tridecane-1-sulfonate.
DFT calculations can map the electrostatic potential on the electron density surface of the molecule. For sodium alkane sulfonates, these maps show a high density of electrons around the oxygen atoms of the sulfonate group, indicating these are negatively charged regions susceptible to electrophilic attack. mdpi.com The sodium ion, in contrast, is a positively charged area. mdpi.com
Fukui functions, derived from DFT, can be used to predict the most likely sites for nucleophilic and electrophilic attacks. mdpi.com For a representative sodium alkane sulfonate, the oxygen atoms in the sulfonic group are identified as active sites for electrophilic attack. mdpi.com This type of analysis is crucial for understanding the reactivity of the surfactant molecule and its interactions with other species in solution. nih.govmdpi.com
| Calculated Property | Finding for Sulfonate/Sulfonamide Groups | Method | Source |
| Electrostatic Potential | High electron density (negative charge) on sulfonate oxygen atoms. | DFT | mdpi.com |
| Fukui Function | Oxygen atoms of the sulfonate group are active sites for electrophilic attack. | DFT | mdpi.com |
| Molecular Orbitals | Analysis of HOMO and LUMO provides insights into electronic transitions. | DFT | nih.gov |
| Bond Character | N-Si bond character in related sulfonamides can change from non-covalent to covalent depending on the medium. | DFT | mdpi.com |
The flexibility of the tridecane (B166401) alkyl chain allows it to adopt various conformations. Quantum chemical calculations can determine the relative energies of different conformers (e.g., gauche vs. anti-trans arrangements of carbon-carbon bonds) to predict the most stable shapes of the molecule. While direct DFT studies on the full conformation of sodium tridecane-1-sulfonate are not prevalent in the provided search results, insights can be drawn from related systems.
For similar long-chain hydroxy alkane sulfonates, spectroscopic results suggest that the long alkyl chains are highly restricted and oriented in a specific direction in aqueous solution. nih.gov This fixed orientation can promote specific intramolecular interactions. nih.gov In general, for alkyl sulfonates, the long alkyl chain provides the hydrophobicity necessary for micelle formation and surface activity. The chain's ability to adopt different conformations is critical for packing within a micelle or at an interface. MD simulations, which are better suited for exploring large conformational spaces, show that the order parameter of the alkyl chain varies along its length, indicating different degrees of freedom for carbon atoms closer to the headgroup versus those at the tail end. semanticscholar.org
Statistical Mechanics and Coarse-Grained Modeling
The theoretical and computational investigation of sodium tridecane-1-sulfonate, an anionic surfactant, leverages principles from statistical mechanics and sophisticated modeling techniques to understand its behavior in solution. Coarse-grained (CG) modeling, in particular, has emerged as a powerful tool to bridge the gap between atomistic details and the mesoscopic scales at which phenomena like micellization and phase transitions occur. These computational methods are essential for predicting how surfactant molecules self-assemble into larger structures, a process fundamental to their application.
Predicting Phase Behavior of Surfactant Solutions
The phase behavior of sodium tridecane-1-sulfonate in aqueous solutions is governed by the intricate balance of forces between the hydrophobic tridecane tails, the hydrophilic sulfonate headgroups, water molecules, and counterions. Statistical mechanics provides the theoretical framework to understand and predict these complex phase transitions.
The foundation of predicting phase behavior lies in calculating the system's free energy. For a surfactant solution, the Gibbs free energy of micellization (ΔG°mic) is a critical parameter that determines the spontaneity of micelle formation. This process is primarily driven by the hydrophobic effect, an entropic gain resulting from the release of ordered water molecules from around the surfactant's hydrocarbon tail as the tails aggregate inside the micelle. wikipedia.org Molecular-thermodynamic theories, which are rooted in statistical mechanics, are employed to model the micellization of ionic surfactants. mit.edu These theories partition the free energy into several contributions:
Hydrophobic Contribution: The energy required to transfer the hydrocarbon tail from the aqueous environment to the micellar core.
Interfacial Contribution: The energy associated with the remaining contact between the hydrocarbon core and water at the micelle surface.
Headgroup Repulsion: The electrostatic repulsion between the negatively charged sulfonate headgroups at the micelle surface.
Counterion Binding: The electrostatic attraction between the headgroups and the sodium counterions, which helps to mitigate headgroup repulsion. nih.gov
The interplay of these factors determines the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. For anionic surfactants, the CMC generally decreases as the length of the alkyl chain increases due to a more significant hydrophobic driving force. wikipedia.org Thermodynamic models based on regular solution theory can be used to predict the CMC of mixtures of anionic surfactants and to understand the interactions between different surfactant molecules within a mixed micelle. nih.gov
The following table presents a hypothetical set of thermodynamic parameters for the micellization of sodium tridecane-1-sulfonate, based on trends observed for similar linear alkyl sulfonates. The standard Gibbs free energy of micellization is typically negative, indicating a spontaneous process, and is largely driven by a positive entropy change (ΔS°mic) due to the hydrophobic effect. researchgate.net
| Thermodynamic Parameter | Symbol | Hypothetical Value for Sodium Tridecane-1-Sulfonate | Driving Force Contribution |
| Standard Gibbs Free Energy of Micellization | ΔG°mic | -35 to -45 kJ/mol | Spontaneity of micellization |
| Standard Enthalpy of Micellization | ΔH°mic | -5 to +5 kJ/mol | Energetic changes upon aggregation |
| Standard Entropy of Micellization | ΔS°mic | +120 to +160 J/(mol·K) | Primarily hydrophobic effect |
Note: These values are illustrative and derived from general trends in homologous series of anionic surfactants. Actual experimental values may vary.
By calculating the free energy for various aggregate shapes (e.g., spherical micelles, cylindrical micelles, lamellar bilayers) as a function of surfactant concentration, temperature, and ionic strength, a theoretical phase diagram can be constructed. This allows for the prediction of phase transitions, such as the sphere-to-rod transition of micelles, which is often observed at higher surfactant concentrations or upon the addition of salt. rsc.org
Modeling Large-Scale Aggregate Structures
While statistical mechanics provides the thermodynamic rationale for self-assembly, coarse-grained (CG) molecular dynamics simulations are essential for visualizing and analyzing the structure and dynamics of the resulting large aggregates. All-atom simulations are computationally too expensive to capture the formation of micelles and other mesoscopic structures, which involve many molecules and occur over longer timescales. nih.gov CG models overcome this limitation by grouping several atoms into a single interaction site or "bead," thus reducing the number of degrees of freedom in the system. rsc.org
For a molecule like sodium tridecane-1-sulfonate, a typical CG model might represent the 13-carbon alkyl chain with three or four hydrophobic beads and the sulfonate headgroup with a single charged or polar bead. The sodium counterion is also explicitly represented as a charged bead. The interactions between these beads are described by a CG force field, which is parameterized to reproduce key properties of the real system, such as experimental density and surface tension, or data from more detailed all-atom simulations. rsc.orgrsc.org
Several CG force fields and simulation methodologies are applicable to modeling sodium tridecane-1-sulfonate solutions:
MARTINI Force Field: A widely used CG force field for biomolecular and soft matter simulations. cgmartini.nl It employs a "four-to-one" mapping (four heavy atoms to one bead) on average and has been successfully used to model a variety of surfactants, including ionic ones like sodium dodecyl sulfate (B86663) (SDS). rsc.orgrug.nl The MARTINI model for a linear alkyl sulfonate would capture the essential hydrophobic and hydrophilic characteristics, enabling the simulation of micelle formation, fusion, and fission. nih.gov
Dissipative Particle Dynamics (DPD): A mesoscopic simulation technique that uses soft, repulsive potentials between beads. mdpi.com This allows for larger time steps than traditional molecular dynamics. DPD is particularly well-suited for studying the phase behavior of complex fluids, including surfactant solutions, and can be parameterized directly from the chemical structure of the surfactant. nih.govresearchgate.net DPD simulations have been effectively used to predict CMC trends and micellar shapes for sodium alkyl sulfates as a function of tail length and salt concentration. rsc.org
Using these CG models, researchers can simulate systems containing thousands of surfactant molecules over microseconds, allowing for the direct observation of the self-assembly process. These simulations provide detailed insights into the structure of large aggregates that are difficult to obtain experimentally.
The following interactive table summarizes key structural parameters of micelles that can be obtained from CG simulations of a hypothetical sodium tridecane-1-sulfonate solution.
| Micellar Structural Parameter | Description | Typical Simulated Range (for similar surfactants) |
| Aggregation Number (Nagg) | The average number of surfactant molecules in a single micelle. | 80 - 120 |
| Radius of Gyration (Rg) | A measure of the micelle's overall size and compactness. | 2.0 - 2.5 nm |
| Micellar Shape | Can range from spherical to ellipsoidal or cylindrical at higher concentrations. | Spherical to Ellipsoidal |
| Degree of Counterion Binding (β) | The fraction of counterions (Na⁺) that are closely associated with the micelle surface, neutralizing the headgroup charges. | 0.6 - 0.8 |
| Core Density | The density of the hydrophobic core of the micelle. | Lower than bulk alkane |
These simulations can reveal not only static properties but also the dynamic nature of these aggregates, such as the exchange of surfactant monomers between micelles and the bulk solution, and transitions between different aggregate morphologies like spheres and cylinders. rsc.orgnih.gov This detailed molecular-level picture is invaluable for understanding the macroscopic properties of surfactant solutions and for designing new surfactants with tailored self-assembly characteristics.
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) for Purity and Degradation Product Analysis
High-resolution mass spectrometry is an indispensable tool for verifying the molecular formula and assessing the purity of sodium tridecane-1-sulfonate. By providing a highly accurate mass measurement, HRMS can confirm the elemental composition and identify potential impurities or degradation products.
In electrospray ionization (ESI) mass spectrometry, sodium tridecane-1-sulfonate is expected to be detected as its de-sodiated anion [C₁₃H₂₇SO₃]⁻. The high-resolution measurement of this ion allows for the confirmation of its elemental formula. For instance, the theoretical exact mass of the [M-Na]⁻ ion is 263.1732 Da. HRMS instruments can measure this mass with high precision, typically within a few parts per million (ppm), which provides strong evidence for the compound's identity.
Furthermore, HRMS is crucial for the analysis of potential degradation products that may arise from environmental or chemical stressors. For example, in the presence of strong oxidizing agents or during certain industrial processes, the alkyl chain may undergo hydroxylation or other modifications. These changes would result in a corresponding mass shift that can be accurately detected by HRMS. In complex matrices, tandem mass spectrometry (MS/MS) coupled with HRMS can provide structural information on these unknown degradation products by analyzing their fragmentation patterns.
Table 1: Illustrative HRMS Data for Sodium Tridecane-1-Sulfonate and a Potential Degradation Product
| Analyte | Expected Ion | Theoretical m/z (Da) | Measured m/z (Da) | Mass Error (ppm) |
| Sodium Tridecane-1-Sulfonate | [C₁₃H₂₇SO₃]⁻ | 263.1732 | 263.1730 | -0.76 |
| Hydroxylated Degradation Product | [C₁₃H₂₇O₄S]⁻ | 279.1681 | 279.1678 | -1.07 |
Note: The data in this table is illustrative and based on typical performance of HRMS instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of sodium tridecane-1-sulfonate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the structure of the alkyl chain and the position of the sulfonate group.
In the ¹H NMR spectrum, distinct signals are expected for the terminal methyl group (CH₃), the methylene (B1212753) groups (CH₂) of the alkyl chain, and the methylene group adjacent to the sulfonate headgroup (α-CH₂). The terminal methyl protons typically appear as a triplet at the highest field (lowest ppm), while the numerous methylene groups of the chain form a complex multiplet at a slightly lower field. The α-methylene protons are deshielded by the electronegative sulfonate group and thus resonate at the lowest field (highest ppm) as a triplet.
¹³C NMR provides complementary information, with resolved signals for each carbon atom in the molecule. The chemical shift of the α-carbon is significantly downfield due to the influence of the sulfonate group. Conformational studies, particularly those investigating the aggregation of the surfactant into micelles, can also be performed using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can probe the spatial proximity of different parts of the molecule in the aggregated state.
Table 2: Predicted ¹H NMR Chemical Shifts for Sodium Tridecane-1-Sulfonate in D₂O
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃- (Terminal Methyl) | ~0.8-0.9 | Triplet |
| -(CH₂)₁₀- (Bulk Methylene) | ~1.2-1.4 | Multiplet |
| -CH₂-CH₂-SO₃⁻ (β-Methylene) | ~1.6-1.8 | Multiplet |
| -CH₂-SO₃⁻ (α-Methylene) | ~2.8-3.0 | Triplet |
Note: These are predicted values based on known data for similar alkyl sulfonates and may vary slightly based on solvent and concentration.
Scattering Techniques (e.g., SANS, SAXS, DLS) for Aggregate Sizing and Morphology
The self-assembly of sodium tridecane-1-sulfonate into micelles in aqueous solution is a key characteristic of its surfactant nature. Scattering techniques are paramount for characterizing the size, shape, and aggregation number of these nanoscale structures.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques that probe the structure of micelles by analyzing the scattering pattern of X-rays or neutrons, respectively, at very small angles. acs.orgresearchgate.netmdpi.comhmdb.ca By fitting the scattering data to theoretical models, one can determine parameters such as the radius of gyration, the shape of the micelle (e.g., spherical, ellipsoidal, or cylindrical), and the aggregation number (the number of surfactant molecules per micelle). acs.org For instance, studies on the closely related sodium dodecyl sulfate (B86663) (SDS) have shown that micellar shape can transition from spherical to rod-like with increasing salt concentration, a phenomenon that would be observable with SAXS or SANS for sodium tridecane-1-sulfonate. nih.gov
Dynamic Light Scattering (DLS) is a complementary technique that measures the hydrodynamic radius of particles in solution by analyzing the temporal fluctuations of scattered light intensity caused by Brownian motion. calpaclab.comchemicalbook.comresearchgate.netresearchgate.netresearchgate.net DLS is particularly useful for determining the average size and size distribution of micelles and can be used to monitor changes in micelle size as a function of concentration, temperature, or the addition of salts or other additives.
Table 3: Illustrative DLS and SAXS Data for Sodium Tridecane-1-Sulfonate Micelles
| Technique | Parameter | Illustrative Value | Conditions |
| DLS | Hydrodynamic Radius (Rₕ) | 2.5 nm | 25°C, 10 mM solution |
| SAXS | Radius of Gyration (R₉) | 2.2 nm | 25°C, 10 mM solution |
| SAXS | Micelle Shape | Spherical | 25°C, 10 mM solution |
| SAXS | Aggregation Number (Nₐ₉) | 75 | 25°C, 10 mM solution |
Note: These values are illustrative and based on typical data for similar anionic surfactants.
Surface-Sensitive Spectroscopies (e.g., Sum Frequency Generation Spectroscopy)
Sum Frequency Generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique that provides information about the structure and orientation of molecules at interfaces. nih.govshimadzu.comnih.gov For sodium tridecane-1-sulfonate, SFG can be used to study the adsorption of the surfactant at the air-water or oil-water interface. acs.org
By analyzing the vibrational spectra of the alkyl chain's C-H stretching modes, SFG can reveal the conformational order of the hydrophobic tails at the interface. For example, a well-ordered, all-trans alkyl chain will produce a different SFG spectrum compared to a more disordered, gauche-rich chain. This allows for the investigation of how factors like surface coverage and the nature of the subphase affect the packing and orientation of the surfactant molecules at the interface.
Chromatographic Methods for Separation and Quantification (e.g., LC-MS/MS, GC)
Chromatographic methods are essential for the separation and quantification of sodium tridecane-1-sulfonate, particularly in complex mixtures or for trace-level analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the determination of sodium tridecane-1-sulfonate. Reversed-phase liquid chromatography can be used to separate the surfactant from other components in a sample, followed by detection with tandem mass spectrometry. In negative ion mode, the precursor ion [C₁₃H₂₇SO₃]⁻ can be selected and fragmented to produce characteristic product ions, allowing for highly specific quantification using multiple reaction monitoring (MRM). This method is particularly valuable for determining the concentration of the surfactant in environmental samples or industrial formulations.
Gas Chromatography (GC) is generally not suitable for the direct analysis of ionic surfactants like sodium tridecane-1-sulfonate due to their low volatility. However, GC can be employed for the analysis of the hydrophobic alkyl chain after a suitable derivatization step to convert the sulfonate group into a more volatile moiety.
Table 4: Illustrative LC-MS/MS Parameters for the Analysis of Sodium Tridecane-1-Sulfonate
| Parameter | Value |
| Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 263.2 |
| Product Ion (m/z) | 80.0 (SO₃⁻) |
| Collision Energy | Optimized for fragmentation |
Note: These are typical starting parameters and would require optimization for a specific instrument and application.
Rheological Characterization of Solution Viscosity and Flow Behavior
The rheological properties of sodium tridecane-1-sulfonate solutions are critical for many of its applications, such as in detergents, emulsifiers, and enhanced oil recovery. Rheology is the study of the flow and deformation of matter.
The viscosity of sodium tridecane-1-sulfonate solutions is highly dependent on its concentration. Below the critical micelle concentration (CMC), the viscosity is close to that of water. Above the CMC, the formation of micelles leads to an increase in viscosity. At higher concentrations, the micelles can interact and even form ordered liquid crystalline phases (e.g., hexagonal or lamellar), which results in a significant increase in viscosity and non-Newtonian flow behavior, such as shear-thinning. A rotational rheometer can be used to measure the viscosity as a function of shear rate, providing a detailed understanding of the solution's flow properties under different conditions. nih.gov
Future Research Directions and Emerging Paradigms
Design of Next-Generation Tridecane-1-Sulfonate Derivatives
The fundamental structure of sodium tridecane-1-sulfonate offers a robust scaffold for chemical modification. The design of next-generation derivatives aims to create molecules with tailored properties, such as improved solubility, enhanced surface activity, and greater tolerance to harsh conditions.
Key research strategies include the synthesis of novel sulfonate surfactants with modified molecular architectures. nih.govtandfonline.com One promising approach is the creation of "Gemini surfactants," which consist of two conventional surfactant molecules chemically linked by a spacer group. tandfonline.comresearchgate.net These structures often exhibit significantly lower critical micelle concentrations (CMC) and superior efficiency in reducing surface and interfacial tension compared to their single-chain counterparts. tandfonline.com Another avenue involves introducing additional functional groups onto the hydrocarbon backbone. For instance, the incorporation of hydroxyl (-OH) or ether (-O-) groups can alter the surfactant's hydrophilic-lipophilic balance (HLB), potentially improving its performance in hard water or its effectiveness at lower temperatures. nih.govgoogle.com Research into novel sulfonate surfactants has demonstrated the successful synthesis of compounds with enhanced surface activeness and spontaneous micelle formation, resulting from intramolecular synergisms between different hydrophilic groups. tandfonline.com
The synthesis process for these advanced derivatives often involves multi-step reactions, starting with the functionalization of the alkyl chain followed by sulfonation. tandfonline.comgoogle.com For example, hydroxy sulfonate derivatives can be prepared by reacting an alcohol with epichlorohydrin (B41342) to form an epoxy intermediate, which is then sulfonated. google.com
Table 1: Next-Generation Tridecane-1-Sulfonate Derivative Concepts
| Derivative Type | Structural Modification | Potential Advantage | Relevant Research Focus |
|---|---|---|---|
| Gemini Surfactants | Two tridecane (B166401) sulfonate units linked by a spacer. | Lower CMC, higher surface efficiency. tandfonline.com | Investigating spacer group length and nature. |
| Hydroxy Sulfonates | Addition of one or more hydroxyl groups to the alkyl chain. | Improved water solubility, altered HLB, enhanced biodegradability. nih.gov | Controlling the position and number of hydroxyl groups. |
| Ether Sulfonates | Incorporation of ether linkages within the alkyl chain. | Increased tolerance to hard water, enhanced stability. nih.gov | Synthesis using cyclic sulfates as precursors. nih.gov |
| Branched-Chain Sulfonates | Introducing branching into the tridecane backbone. | Improved cold-water solubility, different packing at interfaces. google.com | Developing cost-effective branched feedstocks. |
Integration with Advanced Functional Materials
The self-assembly properties of surfactants like sodium tridecane-1-sulfonate are being harnessed to fabricate advanced functional materials with controlled nanostructures. nih.govcecam.org This "surfactant-templating" approach is a cornerstone of bottom-up nanotechnology, enabling the synthesis of materials with tailored porosity and high surface areas. acs.org
In this process, surfactant molecules in a solution form micelles, which act as templates or structure-directing agents. acs.orgresearchgate.net Inorganic precursors, such as silica (B1680970) sources like tetraethylorthosilicate (TEOS), are then introduced. researchgate.netacs.org The precursors hydrolyze and condense around the surfactant micelles. researchgate.net Subsequent removal of the organic surfactant template, typically through calcination, leaves behind a porous inorganic structure that is a negative replica of the micellar assembly. researchgate.net Anionic surfactants are used in these syntheses, often in conjunction with a co-structure-directing agent (CSDA) that helps mediate the interaction between the negatively charged surfactant head and the inorganic precursors. acs.org
This methodology allows for the creation of mesoporous materials, such as mesoporous silica, with highly ordered pore structures (e.g., hexagonal, cubic) and tunable pore sizes. cecam.orgacs.org These materials are of significant interest for applications in catalysis, separation, and drug delivery. Beyond silica, surfactant-templating is used to synthesize nanoparticles and other nanostructured materials. nih.govmdpi.com Future research will likely focus on using tridecane-1-sulfonate derivatives to create more complex and hierarchical pore structures and to template a wider variety of inorganic and hybrid organic-inorganic materials.
Table 2: Role of Tridecane-1-Sulfonate in Functional Material Synthesis
| Material Type | Role of Surfactant | Synthesis Principle | Potential Application |
|---|---|---|---|
| Mesoporous Silica | Structure-Directing Agent (Template) researchgate.net | Micelles form a template around which silica precursors condense. acs.org | Catalysis, Adsorption, Drug Delivery |
| Metal Nanoparticles | Stabilizing Agent / Microemulsion Component nih.gov | Synthesis occurs within the confined environment of reverse micelles. nih.gov | Electronics, Biocides, Sensors mdpi.com |
| Hierarchical Zeolites | Mesopore-Generating Agent (Porogen) acs.org | Introduces larger pores into the microporous zeolite framework. acs.org | Fluid Catalytic Cracking (FCC) acs.org |
| Polymer Nanoparticles | Emulsifier / Stabilizer | Used in emulsion or microemulsion polymerization to control particle size and stability. mdpi.com | Coatings, Adhesives, Medical Diagnostics |
Predictive Modeling and Machine Learning in Surfactant Science
The traditional method of surfactant development, relying on extensive experimental screening, is both time-consuming and costly. digitellinc.com The advent of powerful computational tools, particularly predictive modeling and machine learning (ML), is revolutionizing surfactant science. nih.govacs.org These approaches offer a rapid route to predicting surfactant properties and performance, accelerating the design of new molecules and formulations. bohrium.comencyclopedia.pub
ML algorithms, such as support vector machines (SVMs), random forests, and graph neural networks (GNNs), are being trained on large datasets to predict key surfactant properties. digitellinc.comnih.govmdpi.com These properties include critical micelle concentration (CMC) encyclopedia.pub, interfacial tension (IFT) nih.govirejournals.commdpi.com, and complex phase behavior. nih.govacs.orgbohrium.commdpi.com By inputting molecular descriptors or simplified representations like SMILES strings, these models can estimate a surfactant's performance before it is ever synthesized. digitellinc.comacs.org For instance, studies have shown high accuracy (R-squared values of 0.99) in predicting IFT for oil/water systems using models like SVR and CatBoost. nih.gov This predictive power allows for the virtual screening of vast numbers of potential tridecane-1-sulfonate derivatives, identifying the most promising candidates for specific applications. digitellinc.com
Future work will focus on expanding the available datasets, improving the accuracy of molecular descriptors, and developing models that can predict performance in complex, multi-component formulations. bohrium.comchemrxiv.org The ultimate goal is an end-to-end platform for the de novo design of surfactants with optimized properties for targeted applications. digitellinc.com
Table 3: Machine Learning Applications in Surfactant Science
| Predicted Property | ML Model Examples | Reported Performance Metric | Significance |
|---|---|---|---|
| Interfacial Tension (IFT) | Support Vector Regression (SVR), CatBoost, Random Forest, MLP nih.govmdpi.comnih.gov | R² = 0.99 (SVR, CatBoost) nih.gov, AARE = 0.77% (RBF) mdpi.com | Crucial for optimizing processes like enhanced oil recovery. nih.gov |
| Phase Behavior | Neural Networks, RBF SVM, k-Nearest Neighbors, Decision Trees acs.orgbohrium.commdpi.com | High accuracy in "gap filling" of phase diagrams. nih.govbohrium.com | Avoids costly manufacturing issues caused by undesired phase transitions. acs.org |
| Critical Micelle Concentration (CMC) | Neural Networks, Genetic Algorithms encyclopedia.pub | Highly accurate predictions reported. encyclopedia.pub | Essential for determining surfactant efficiency and dosage. bohrium.com |
| Hydrophilic-Lipophilic Balance (HLB) | Graph Neural Networks (GNNs) digitellinc.com | Outperformed empirical methods and other ML models. digitellinc.com | Enables design of effective emulsifiers for specific oil/water systems. |
Exploring Interfacial Phenomena in Extreme Conditions
Many industrial processes, such as enhanced oil recovery (EOR), operate under extreme conditions of high temperature, high pressure, and high salinity. nih.govacs.orgnih.gov These conditions pose significant challenges to the stability and performance of conventional surfactants like sodium tridecane-1-sulfonate. nih.gov Future research is focused on understanding and overcoming these limitations to develop robust surfactant systems for harsh environments.
High Salinity: The presence of high concentrations of salts, especially divalent cations like Ca²⁺ and Mg²⁺, can cause anionic surfactants to precipitate, leading to a loss of effectiveness. nih.govmaxwellsci.com While some studies show that an optimal salinity can minimize IFT, excessively high salinity generally increases it. maxwellsci.comuib.no Research is exploring the use of co-surfactants (e.g., non-ionic surfactants) or stabilizing agents like silica nanoparticles to improve the salt tolerance of anionic surfactant formulations. nih.gov
High Temperature: Temperature significantly affects surfactant properties. While the solubility of ionic surfactants often increases with temperature up to a point (the Krafft point), very high temperatures can lead to thermal degradation of the molecule. columbia.eduquora.com The critical temperature of the tridecane hydrocarbon chain is approximately 676 K. nih.gov
Extreme pH: The pH of the aqueous phase can dramatically influence the interfacial behavior of anionic surfactants. researchgate.netresearchgate.net In alkaline conditions (high pH), both the surfactant and mineral surfaces (like calcite or silica) tend to be negatively charged, which can either increase repulsion or, in some cases, lead to adsorption via bridging mechanisms with cations. researchgate.netresearchgate.net At low pH, the adsorption mechanisms can change significantly. researchgate.net Understanding these pH-dependent interactions is crucial for applications ranging from mineral flotation to deinking of paper. researchgate.net
Table 4: Impact of Extreme Conditions on Sodium Tridecane-1-Sulfonate Performance
| Condition | Effect on Interfacial Phenomena | Research Challenge | Emerging Solution |
|---|---|---|---|
| High Salinity (>50,000 ppm) | Increased IFT, potential surfactant precipitation, reduced aqueous stability. nih.govuib.no | Maintaining surfactant solubility and activity. | Formulation with nanoparticles or non-ionic co-surfactants. nih.gov |
| High Temperature (>90 °C) | Altered micelle structure, potential for chemical degradation. nih.govquora.com | Ensuring long-term thermal stability. | Design of thermally stable derivatives (e.g., ether sulfonates). |
| High pH (>10) | Increased negative charge on surfaces, affecting adsorption. researchgate.netresearchgate.net | Controlling surfactant adsorption/desorption on substrates. | Using pH-responsive amphoteric or zwitterionic co-surfactants. ipcol.com |
| Low pH (< 4) | Changes in surface charge of minerals, altered adsorption mechanism. researchgate.net | Preventing excessive adsorption or loss of function. | Acid-stable surfactant structures. |
Q & A
Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of sodium tridecane-1-sulfonate?
Methodological Answer: To confirm structural integrity, use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify alkyl chain conformation and sulfonate group placement.
- Infrared (IR) Spectroscopy : Identify characteristic S=O stretching vibrations (~1050–1200 cm) and C-S bonds (~650–750 cm).
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS).
- Ion-Pair Chromatography : Use methods aligned with USP standards for sulfonate analysis (e.g., reverse-phase C18 columns with ion-pairing agents like tetrabutylammonium salts) .
Basic Question
Q. What are the critical parameters for designing a reproducible synthesis protocol for sodium tridecane-1-sulfonate?
Methodological Answer: Key parameters include:
- Reagent Purity : Use sodium tridecane-1-sulfonate precursors (e.g., tridecanol) with ≥99% purity to minimize side reactions.
- Reaction Conditions : Employ anhydrous dichloromethane under inert atmosphere (argon/nitrogen) to prevent hydrolysis. Optimize reflux time (e.g., 4–6 hours) and stoichiometric ratios (e.g., 3.0 equivalents of thionyl chloride for sulfonation) .
- Purification : Isolate the product via recrystallization or column chromatography, followed by lyophilization to remove residual solvents. Validate purity using USP-grade ion-pair chromatography .
Advanced Question
Q. How can researchers systematically address contradictions in spectroscopic data when characterizing sodium tridecane-1-sulfonate derivatives?
Methodological Answer: Follow these steps:
Cross-Validation : Compare results across multiple techniques (e.g., NMR, IR, X-ray crystallography) to confirm assignments.
Reference Standards : Use certified USP or commercially available sodium sulfonate analogs (e.g., sodium 1-decanesulfonate) to calibrate instruments .
Computational Modeling : Employ density functional theory (DFT) to simulate NMR/IR spectra and identify discrepancies between experimental and theoretical data.
Collaborative Review : Engage interdisciplinary teams to rule out instrument-specific artifacts or misinterpretations .
Advanced Question
Q. What experimental strategies optimize yield while minimizing by-products in sodium tridecane-1-sulfonate synthesis?
Methodological Answer:
- Kinetic Control : Monitor reaction progress in real-time using in-situ FTIR or HPLC to terminate reactions at peak product concentration.
- Catalyst Screening : Test Lewis acids (e.g., scandium triflate) to accelerate sulfonation while reducing side reactions.
- By-Product Analysis : Characterize impurities via LC-MS and adjust solvent polarity (e.g., switch from dichloromethane to THF) to suppress their formation .
Advanced Question
Q. How should researchers design studies to evaluate the ecological impact of sodium tridecane-1-sulfonate in aquatic systems?
Methodological Answer:
- Tiered Testing :
- Acute Toxicity : Use Daphnia magna or zebrafish embryos to determine LC values.
- Biodegradability : Conduct OECD 301F tests to assess microbial degradation rates.
- Bioaccumulation : Measure partition coefficients (log P) and tissue concentrations in model organisms.
- Environmental Fate Modeling : Apply QSAR models to predict persistence and mobility in water-sediment systems .
Basic Question
Q. What USP guidelines govern the quality control of sodium sulfonate reagents used in chromatography?
Methodological Answer: Per USP 35–NF 30 standards:
- Purity : Reagents must have ≥99.0% chemical content, verified via ion-pair chromatography with certified reference materials.
- Performance Testing : Validate retention times and peak symmetry using clenbuterol hydrochloride or similar analytes.
- Documentation : Maintain batch-specific certificates of analysis (CoA) detailing trace metal content and moisture levels .
Advanced Question
Q. What statistical approaches are recommended for analyzing dose-response relationships in sodium tridecane-1-sulfonate toxicity studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values.
- Bootstrap Resampling : Assess confidence intervals for small sample sizes.
- Multivariate Analysis : Use PCA or PLS to correlate structural descriptors (e.g., chain length, log P) with toxicity endpoints .
Basic Question
Q. How should researchers formulate focused hypotheses when studying sodium tridecane-1-sulfonate’s surfactant properties?
Methodological Answer:
- Variable Isolation : Narrow the scope to specific factors (e.g., critical micelle concentration (CMC) dependence on pH or ionic strength).
- Comparative Frameworks : Compare with shorter-chain analogs (e.g., sodium dodecyl sulfate) to isolate chain-length effects.
- Pilot Studies : Conduct preliminary surface tension measurements to refine hypothesis boundaries .
Advanced Question
Q. What advanced techniques resolve ambiguities in the supramolecular assembly of sodium tridecane-1-sulfonate in aqueous solutions?
Methodological Answer:
- Small-Angle Neutron Scattering (SANS) : Probe micelle size and shape transitions under varying temperatures.
- Cryo-TEM : Visualize micellar nanostructures without staining artifacts.
- Molecular Dynamics (MD) Simulations : Model alkyl chain packing and counterion interactions to interpret experimental data .
Advanced Question
Q. How can interdisciplinary data (e.g., toxicology, chemistry) be integrated to assess sodium tridecane-1-sulfonate’s environmental risks?
Methodological Answer:
- Data Fusion : Apply Bayesian networks to combine QSAR predictions, experimental toxicity data, and field monitoring results.
- Weight-of-Evidence (WoE) Frameworks : Assign confidence scores to disparate datasets based on methodological rigor (e.g., OECD compliance).
- Stakeholder Workshops : Engage chemists, ecologists, and regulators to align risk assessment criteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
